1-Bromo-2-chloropropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c1-3(5)2-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXXJJTAGKFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871004 | |
| Record name | 1-Bromo-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-96-7 | |
| Record name | Propane, 1-bromo-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.236 | |
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Foundational & Exploratory
Physical properties of 1-Bromo-2-chloropropane
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 3017-96-7). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for these procedures.
Core Physical and Chemical Properties
This compound, with the chemical formula C₃H₆BrCl, is a halogenated alkane.[1] It is a colorless to pale yellow liquid at room temperature, often characterized by a sweet, chloroform-like odor.[2][3] This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers.[2]
Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are experimental while others are estimated, and slight variations may exist between different data sources.
| Property | Value | Citations |
| Molecular Formula | C₃H₆BrCl | [1][3][4] |
| Molecular Weight | 157.44 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.4920 - 1.531 g/cm³ | [1][2][3][5] |
| Boiling Point | 115.3 °C to 143.00 °C | [1][2][3][5] |
| Melting Point | -103.00 °C | [2] |
| Refractive Index | 1.465 - 1.4828 (at 25 °C) | [1][3][5][6] |
| Solubility | Limited solubility in water; soluble in most organic solvents.[2][6] | [2][6] |
| Vapor Pressure | 22.696 mmHg at 25°C | [1] |
| Flash Point | 27.5 °C | [1][3] |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid compound like this compound.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method involves using a pycnometer or, for simpler measurements, a graduated cylinder and an electronic balance.[7][8]
Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an electronic balance and record its mass (m₁).[7]
-
Volume of Liquid: Carefully add a specific volume of this compound (e.g., 10 mL) into the measuring cylinder. Read the volume from the bottom of the meniscus to avoid parallax error.[7]
-
Mass of Container and Liquid: Reweigh the measuring cylinder containing the liquid and record the new mass (m₂).
-
Calculation: The mass of the liquid (m) is calculated as m₂ - m₁. The density (ρ) is then determined using the formula: ρ = mass / volume = (m₂ - m₁) / V[7]
-
Precision: For higher accuracy, repeat the measurement multiple times and calculate the average.[7][8] Using a pipette for volume measurement can also enhance precision.[9]
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] For small sample volumes, a micro boiling point determination method is suitable.[12]
Methodology (Capillary Method):
-
Sample Preparation: Place a few milliliters of this compound into a small test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. Place a small, sealed-end capillary tube into the test tube with its open end submerged in the liquid.[13]
-
Heating: Immerse this assembly in a heating bath (e.g., paraffin (B1166041) oil or a heating block).[12]
-
Observation: Heat the bath slowly and stir to ensure uniform temperature distribution.[13] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.[12]
-
Recording Temperature: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11]
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of a compound. An Abbe refractometer is a common instrument for this measurement.[14]
Methodology (Using an Abbe Refractometer):
-
Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Also, record the temperature, as the refractive index is temperature-dependent.
-
Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.
Determination of Melting Point
Since this compound is a liquid at room temperature with a melting point of -103.00 °C, its determination requires a specialized low-temperature apparatus.[2] The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.[15][16]
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a capillary tube.
-
Cooling: The capillary tube is placed in a cooling bath (e.g., liquid nitrogen or a cryostat) to freeze the sample.
-
Apparatus: A specialized melting point apparatus capable of operating at sub-zero temperatures is used. The frozen sample in the capillary is placed into the apparatus.
-
Heating and Observation: The apparatus is programmed to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).[15] The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.[15][17]
-
Purity: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[15][16]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Logical workflow for determining the physical properties of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. CAS # 3017-96-7, this compound, 2-Chloro-1-bromo-propane - chemBlink [ww.chemblink.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. scribd.com [scribd.com]
1-Bromo-2-chloropropane molecular weight and formula
An In-depth Technical Guide to 1-Bromo-2-chloropropane
This guide provides detailed information on the molecular formula and weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a halogenated alkane with the chemical formula C3H6BrCl.[1][2][3][4] Its molecular structure consists of a three-carbon propane (B168953) backbone with a bromine atom attached to the first carbon and a chlorine atom to the second. The presence of a chiral center at the second carbon atom means that this compound can exist as two different enantiomers.
The molecular weight of this compound has been determined to be approximately 157.44 g/mol .[1][4][5][6] More precise measurements report the molecular weight as 157.437 g/mol and 157.43674 g/mol .[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| Molecular Formula | C3H6BrCl | [1][2][3][4][5][6][7] |
| Molecular Weight | 157.44 g/mol | [1][4][5][6] |
| 157.437 g/mol | [3] | |
| 157.43674 g/mol | [2] | |
| CAS Number | 3017-96-7 | [3][4] |
Molecular Structure Visualization
The structural formula of this compound is depicted in the following diagram, which illustrates the connectivity of the atoms.
References
- 1. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 3017-96-7 [chemicalbook.com]
- 6. This compound (CAS 3017-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [stenutz.eu]
Spectroscopic Analysis of 1-Bromo-2-chloropropane: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-chloropropane (CAS No: 3017-96-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. The document details experimental protocols, presents data in a structured format, and offers an interpretation of the key spectral features.
Molecular Structure and Spectroscopic Overview
This compound (C₃H₆BrCl) is a halogenated alkane with a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers. Its molecular weight is approximately 157.44 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its structure and purity. The presence of two different halogen atoms (bromine and chlorine) and three distinct proton and carbon environments results in characteristic spectral patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays three distinct signals, corresponding to the methyl (-CH₃), methine (-CHCl), and methylene (B1212753) (-CH₂Br) protons.[1] The chemical shifts are influenced by the electronegativity of the adjacent halogens, which deshield the protons, shifting their signals downfield.
Table 1: ¹H NMR Data for this compound
| Assigned Protons | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Coupling Protons |
|---|---|---|---|
| -CH₃ | 1.65 | Doublet | -CHCl |
| -CH₂Br | 3.47 - 3.68 | Doublet of Doublets | -CHCl |
| -CHCl | 4.3 (Estimated) | Multiplet | -CH₃, -CH₂Br |
Data sourced from predicted values.[1]
Interpretation:
-
The methyl protons (-CH₃) appear as a doublet around 1.65 ppm due to spin-spin coupling with the single adjacent methine proton (n+1 rule, 1+1=2).[1]
-
The methylene protons (-CH₂Br) are diastereotopic and couple with the methine proton, resulting in a more complex pattern, typically a doublet of doublets, between 3.47-3.68 ppm.[1] Their downfield shift is due to the adjacent electron-withdrawing bromine atom.
-
The methine proton (-CHCl) is coupled to both the methyl (3 protons) and methylene (2 protons) groups. This results in a complex multiplet, expected further downfield due to the influence of the chlorine atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows three unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens.
Table 2: Estimated ¹³C NMR Data for this compound
| Assigned Carbon | Chemical Shift (δ) ppm (Estimated) |
|---|---|
| -C H₃ | ~22 |
| -C H₂Br | ~38 |
| -C HCl | ~55 |
Interpretation:
-
The methyl carbon (-CH₃) is the most shielded and appears furthest upfield.
-
The methylene carbon (-CH₂Br) is deshielded by the bromine atom and appears further downfield.
-
The methine carbon (-CHCl) is the most deshielded carbon due to the higher electronegativity of chlorine compared to bromine, and thus appears furthest downfield.[3]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like this compound.
-
Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4] The final liquid height in the tube should be about 4-5 cm.[5]
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine.
-
Data Acquisition :
-
Locking and Shimming : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp peaks.[5]
-
Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[5]
-
Acquisition : Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and initiate the experiment. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretching | 2850 - 3000 |
| C-H Bending/Deformation | 1370 - 1470 |
| C-Cl Stretching | 600 - 800 |
| C-Br Stretching | 500 - 600 |
Data sourced from typical vibrational mode ranges.[1]
Interpretation: The IR spectrum of this compound is dominated by alkane C-H stretches and bends. The most diagnostic signals are in the fingerprint region (below 1500 cm⁻¹), where the C-Cl and C-Br stretching vibrations appear.[1] The absence of strong absorptions in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or 3200-3600 cm⁻¹ for O-H) confirms the absence of corresponding functional groups.
Experimental Protocol for IR Spectroscopy (Neat Liquid)
For a pure liquid sample, the "neat" film method is common and straightforward.
-
Prepare Salt Plates : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[6]
-
Apply Sample : Place one drop of liquid this compound onto the center of one plate.[6]
-
Create Film : Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.[6]
-
Acquire Spectrum : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
-
Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan : Run the sample scan to obtain the infrared spectrum.
-
Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak appears as a characteristic cluster of peaks.
Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound
| Ion Formula | m/z (Nominal Mass) | Predicted Relative Abundance (%) |
|---|---|---|
| [C₃H₆⁷⁹Br³⁵Cl]⁺ | 156 | 100.0 |
| [C₃H₆⁸¹Br³⁵Cl]⁺ / [C₃H₆⁷⁹Br³⁷Cl]⁺ | 158 | ~129.2 (97.2 + 32.0) |
| [C₃H₆⁸¹Br³⁷Cl]⁺ | 160 | 31.4 |
Data derived from predicted values.[1]
Interpretation: The mass spectrum will show a molecular ion region with peaks at m/z 156, 158, and 160. The M+2 peak (m/z 158) will be the most intense in this cluster due to the combined probabilities of containing one ⁸¹Br or one ³⁷Cl isotope. This distinctive isotopic pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways would involve the loss of Br, Cl, HBr, or HCl.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.
-
Sample Introduction : The sample is introduced into the gas chromatograph. For a pure liquid, a small volume is injected directly. For mixtures, a purge-and-trap system may be used.[2]
-
Chromatographic Separation : The sample is vaporized and travels through a capillary column (e.g., HP-INNWAX) in the GC. The oven temperature is programmed to ramp up (e.g., starting at 40°C and increasing) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method.
-
Mass Analysis : The resulting ions are separated by their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum for each component.
Integrated Spectroscopic Analysis Workflow
The characterization of a chemical entity like this compound is a multi-step process that integrates data from various spectroscopic techniques. The logical workflow from sample preparation to final structure elucidation is visualized below.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 3. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-BROMO-1-CHLOROPROPANE(3017-95-6) 13C NMR spectrum [chemicalbook.com]
- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Chirality and stereochemistry of 1-Bromo-2-chloropropane
An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated alkane featuring a single stereocenter, rendering it a chiral molecule with significant applications as a building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its enantiomeric forms, synthesis of the racemic mixture, and methodologies for chiral resolution. Detailed experimental protocols for synthesis and enantiomeric separation are presented, alongside a summary of its physical properties. The logical and experimental workflows are visualized through diagrams generated using Graphviz, offering a clear and concise reference for laboratory application.
Introduction to the Chirality of this compound
This compound possesses a single chiral center at the second carbon (C2) atom.[1][2] This chirality arises because the C2 atom is bonded to four distinct substituent groups: a hydrogen atom (-H), a chlorine atom (-Cl), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br).[1][2] The presence of this stereocenter means the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane.
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center is determined by atomic number.
CIP Priority Assignment:
-
-Cl (highest atomic number)
-
-CH₂Br (the carbon is attached to a bromine)
-
-CH₃ (methyl group)
-
-H (lowest atomic number)
The differential reactivity of the carbon-bromine and carbon-chlorine bonds, with the C-Br bond being more susceptible to nucleophilic substitution, makes this compound a versatile chiral intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆BrCl | |
| Molecular Weight | 157.44 g/mol | [3] |
| Boiling Point | ~118 °C | |
| Density | ~1.531 g/cm³ | [4] |
| Refractive Index | ~1.480 | [4] |
| Specific Rotation ([α]D) | Not Reported in Literature |
Synthesis of Racemic this compound
A reliable method for the synthesis of racemic this compound is the conversion of a precursor alcohol, 1-bromo-2-propanol (B8343), using a chlorinating agent such as thionyl chloride (SOCl₂).[1] This approach offers good regioselectivity as the positions of the bromine and the hydroxyl group are predefined.
Experimental Protocol: Synthesis from 1-Bromo-2-propanol
This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.
Materials:
-
1-Bromo-2-propanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-bromo-2-propanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition of thionyl chloride is complete, add anhydrous pyridine (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic this compound.
Chiral Resolution of Enantiomers
The separation of the (R) and (S) enantiomers of this compound is essential for stereoselective synthesis and for evaluating the biological activity of each isomer. Chiral gas chromatography (GC) is a highly effective technique for the analytical separation of volatile chiral compounds like halogenated alkanes.[5][6] This method typically employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[7]
Experimental Protocol: Chiral Gas Chromatography
This hypothetical protocol is based on established methods for the chiral separation of similar halogenated compounds.[7][8] Optimization of the temperature program and flow rate may be required to achieve baseline separation.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based CSP.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Final hold: 150 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Sample Preparation: Prepare a dilute solution of the racemic this compound in a suitable solvent such as hexane (e.g., 1 µL/mL).
Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the chromatogram. The two enantiomers should elute at different retention times.
-
To determine the absolute configuration of the eluted peaks, inject a sample of an enantiomerically enriched standard, if available.
-
Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Stereoselective Reactions
This compound is a valuable precursor for the synthesis of other chiral molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic substitution reactions. Typically, the bromide is a better leaving group, allowing for substitution at the C1 position while retaining the stereochemistry at the C2 center.
Enantiomerically enriched this compound can be obtained through kinetic resolution, potentially using enzymes like haloalkane dehalogenases which may selectively react with one enantiomer, leaving the other unreacted and thus enriched.[1]
Conclusion
This compound is a fundamentally important chiral molecule in stereochemistry and asymmetric synthesis. This guide has detailed its stereochemical nature, provided robust protocols for its synthesis and chiral separation, and summarized its key physicochemical properties. While the lack of reported specific rotation data highlights an area for future investigation, the provided methodologies offer a solid foundation for researchers and drug development professionals working with this versatile chiral building block. The application of chiral chromatography is crucial for the quality control and stereoselective application of this compound in further synthetic endeavors.
References
(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomers of 1-bromo-2-chloropropane, (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane. These chiral halogenated hydrocarbons serve as valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical compounds. This document details their synthesis, separation, physical and chemical properties, and potential applications, with a focus on providing practical experimental protocols and clearly presented data for researchers in the field.
Introduction
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] The distinct spatial arrangement of the atoms in each enantiomer can lead to different interactions with other chiral molecules, a critical consideration in drug development where stereochemistry often dictates therapeutic efficacy and pharmacological profile. This guide aims to consolidate the available technical information on these enantiomers to facilitate their use in research and development.
Physicochemical Properties
The physical and chemical properties of racemic this compound are summarized in the table below. While data for the individual enantiomers is not extensively reported in publicly available literature, it is expected that they share the same physical properties except for the direction of optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 115.345 °C at 760 mmHg | [1] |
| Density | 1.529 g/cm³ | |
| CAS Number (Racemate) | 3017-96-7 | [3] |
Synthesis of (R)- and (S)-1-bromo-2-chloropropane
The preparation of enantiomerically enriched or pure (R)- and (S)-1-bromo-2-chloropropane can be approached through two main strategies: enantioselective synthesis from achiral precursors or stereospecific synthesis from a chiral pool.
Enantioselective Synthesis
While direct enantioselective methods for the synthesis of this compound are not extensively documented, the general principles of asymmetric synthesis can be applied. One potential route is the enantioselective addition of bromine chloride (BrCl) to propene using a chiral catalyst.
Stereospecific Synthesis from Chiral Precursors
A more common and predictable approach involves the use of commercially available chiral starting materials. For instance, the enantiomers of 2-chloropropan-1-ol (B1217905) can serve as precursors.
Logical Workflow for Stereospecific Synthesis:
Caption: Stereospecific synthesis pathways from chiral 2-chloropropan-1-ol.
Experimental Protocol (General):
-
Activation of the Hydroxyl Group: The chiral alcohol (e.g., (S)-2-chloropropan-1-ol) is reacted with a reagent such as p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert the hydroxyl group into a better leaving group (tosylate). This reaction proceeds with retention of configuration at the chiral center.
-
Nucleophilic Substitution: The resulting tosylate is then treated with a bromide source, such as sodium bromide (NaBr), in a suitable solvent (e.g., acetone). The bromide ion displaces the tosylate group via an SN2 reaction, which proceeds with inversion of configuration at the chiral center. This yields the desired enantiomer of this compound.
Separation of Enantiomers
For racemic mixtures of this compound, separation into individual enantiomers is crucial for their application in stereoselective synthesis. The two primary methods for this are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).
Enzymatic Kinetic Resolution
Lipases are commonly used enzymes for the kinetic resolution of chiral molecules. In the case of this compound, a lipase (B570770) could selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Hypothetical Workflow for Lipase-Catalyzed Resolution:
Caption: Workflow for enzymatic kinetic resolution of this compound.
Experimental Protocol (General):
-
Dissolving the racemic this compound in an appropriate organic solvent.
-
Adding a suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate).
-
Monitoring the reaction progress by techniques such as chiral GC or HPLC until approximately 50% conversion is reached.
-
Separating the unreacted enantiomer from the acylated product by column chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
While a specific, validated HPLC method for the separation of (R)- and (S)-1-bromo-2-chloropropane is not detailed in the available literature, a study on the derivatives of the related compound 1-bromo-3-chloro-2-propanol suggests that normal-phase chromatography on a polysaccharide-based chiral column could be a viable approach.[4][5]
General Approach for Chiral HPLC Method Development:
-
Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) under both normal-phase and reversed-phase conditions.
-
Mobile Phase Optimization: For normal phase, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is adjusted to optimize resolution and retention times.
-
Parameter Adjustment: Further optimization can be achieved by adjusting the flow rate and column temperature.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of the enantiomers. While specific spectra for the individual enantiomers are not widely published, the data for the racemic mixture provides a reference.
1H NMR (Racemic this compound): The proton NMR spectrum would be expected to show a doublet for the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons.
13C NMR (Racemic this compound): The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the molecule.
Mass Spectrometry (Racemic this compound): The mass spectrum would exhibit a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and other fragments.
Applications in Drug Development
Chiral halogenated compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the defined stereochemistry, allows for precise and stereocontrolled introduction of functionalities.
While specific examples of the use of (R)- or (S)-1-bromo-2-chloropropane in the synthesis of marketed drugs are not prominently reported, their potential as chiral synthons is significant. They can be used to introduce a chiral propylene (B89431) unit with two distinct leaving groups, enabling sequential and regioselective nucleophilic substitutions to build more complex chiral molecules. Related compounds like 1-bromo-3-chloropropane (B140262) are known to be used in the synthesis of various active pharmaceutical ingredients (APIs), including Gemfibrozil, Fluphenazine, and Chlorpromazine.[6] This suggests that the chiral analogues, (R)- and (S)-1-bromo-2-chloropropane, could be valuable for the synthesis of stereochemically pure versions of existing drugs or for the development of new chiral therapeutic agents.
Conclusion
(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane are chiral building blocks with significant potential in asymmetric synthesis and drug discovery. While there are established general methods for their synthesis and separation, a notable lack of specific, quantitative data, particularly optical rotation values and detailed, optimized experimental protocols, presents a challenge for researchers. This guide has consolidated the available information and highlighted these data gaps, providing a foundation for further research and development in the application of these versatile chiral synthons. The development of robust and well-documented protocols for the enantioselective synthesis and separation of these compounds would be a valuable contribution to the field of organic chemistry and pharmaceutical sciences.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of 1-Bromo-2-chloropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-bromo-2-chloropropane in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document emphasizes the predicted solubility based on fundamental chemical principles and provides robust experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound (C₃H₆BrCl) is a halogenated hydrocarbon with a chiral center.[1] Its molecular structure, featuring both bromine and chlorine atoms, dictates its physicochemical properties, including its solubility in different media.[1] Understanding its solubility is critical for a range of applications, from its use as a solvent and an intermediate in organic synthesis to its role in the development of pharmaceuticals and other specialty chemicals.[2]
Physicochemical Properties:
| Property | Value |
| CAS Number | 3017-96-7 |
| Molecular Weight | 157.44 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Density | ~1.531 - 1.542 g/cm³[2][4] |
| Boiling Point | ~118 °C[2][4] |
| Water Solubility | Very slightly soluble (calculated as 0.88 g/L at 25 °C)[4] |
Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a relatively non-polar molecule, it is expected to be readily soluble in a wide array of common organic solvents. The presence of halogens introduces some polarity, which can influence its interaction with more polar solvents.[1]
Generally, haloalkanes are soluble in organic solvents but insoluble in water as they are not polar enough to disrupt the hydrogen bonding in water.[5] this compound is characterized by its affinity for non-polar environments.[1]
Predicted Solubility
The following table summarizes the predicted solubility of this compound in common organic solvents based on chemical principles. For many applications, "miscible" can be considered for solvents where high solubility is predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions. |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | Miscible | Similar non-polar characteristics allow for effective solvation. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Structural similarities, including the presence of halogen atoms, promote miscibility.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess low polarity and can effectively solvate the alkyl halide. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl portions of the solvent molecules allow for good interaction with the non-polar part of this compound. |
| Esters | Ethyl Acetate | Soluble / Miscible | Possesses both polar (ester group) and non-polar (alkyl chains) regions, making it a good solvent for a wide range of solutes. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | While alcohols are polar, the alkyl chain can interact with this compound. Solubility is expected to increase with the carbon chain length of the alcohol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | These highly polar solvents are generally effective at dissolving a broad range of organic compounds. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Glass vials or flasks with tight-sealing caps (B75204) (e.g., screw caps with PTFE septa)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)
-
Internal standard (a non-reactive compound with a distinct retention time from the solute and solvent)
Experimental Workflow
The following diagram illustrates the key steps for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to the Thermochemical Data of 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 1-bromo-2-chloropropane (CAS No: 3017-96-7). Due to a notable absence of experimentally determined thermochemical values for this compound in publicly accessible literature, this document presents a compilation of computed data for its isomer, 2-bromo-1-chloropropane (B110360), alongside experimental data for structurally related compounds, namely 1-chloropropane (B146392) and 1-bromopropane. This approach offers a valuable comparative framework for estimating the thermochemical properties of this compound. The guide includes detailed experimental protocols for relevant techniques, such as flame calorimetry, which are standard for determining the heats of combustion of halogenated organic compounds. Furthermore, logical workflows for thermochemical data determination are visualized to aid in understanding the research process.
Introduction
This compound is a halogenated alkane with the chemical formula C₃H₆BrCl.[1][2][3][4][5] Its structure, featuring a chiral center at the second carbon, makes it a molecule of interest in stereoselective synthesis.[1][6] A thorough understanding of the thermochemical properties of this compound is essential for process design, safety analysis, and reaction modeling in various research and development applications, including pharmaceuticals and agrochemicals.[6]
This guide addresses the current gap in experimental thermochemical data for this compound by providing a consolidated resource of the most relevant available information. By presenting data for its isomer and related chloro- and bromo-alkanes, we aim to facilitate informed estimations and guide future experimental work.
Thermochemical Data
Computed Thermochemical Data for 2-Bromo-1-chloropropane
The following table summarizes the computed thermochemical properties for 2-bromo-1-chloropropane (CAS No: 3017-95-6), an isomer of this compound. These values have been calculated using the Joback method.[7]
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -25.67 | kJ/mol | Joback Calculated Property[7] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -99.94 | kJ/mol | Joback Calculated Property[7] |
Note: These are computed values for an isomer and should be used as estimations for this compound.
Experimental Thermochemical Data for Related Compounds
To provide a basis for comparison, the following tables present experimental thermochemical data for 1-chloropropane and 1-bromopropane.
Table 2.2.1: Thermochemical Data for 1-Chloropropane (CAS No: 540-54-5)
| Property | Value | Unit | Reference |
| Heat of Combustion (ΔH°c) | -2072.11 ± 0.79 | kJ/mol | [8] |
| Enthalpy Difference (Gauche - Trans) | 52 ± 3 | cm⁻¹ (0.62 ± 0.06 kJ/mol) | [9] |
Table 2.2.2: Thermochemical Data for 1-Bromopropane (CAS No: 106-94-5)
| Property | Value | Unit | Reference |
| Enthalpy of Reaction (Isomerization to 2-bromopropane) | -12.0 ± 0.54 | kJ/mol | [10] |
| Enthalpy Difference (Gauche - Trans) | 72 ± 7 | cm⁻¹ (0.86 ± 0.08 kJ/mol) | [9] |
| Heat Capacity (Cp) | See reference for temperature dependence | J/mol·K | [11] |
Experimental Protocols
While specific experimental studies on the thermochemistry of this compound are not available, this section details a standard methodology for determining the heat of combustion of gaseous chloroalkanes, which would be applicable to the target compound.
Flame Calorimetry for Gaseous Chloroalkanes
This protocol is based on the methodology used for measuring the heats of combustion of chloromethane, chloroethane, 1-chloropropane, and 2-chloropropane (B107684).[8]
Objective: To determine the standard enthalpy of combustion (ΔH°c) of a gaseous chloroalkane.
Apparatus:
-
A flame calorimeter designed for gaseous compounds.
-
Flow meters for precise control of gas flow rates (chloroalkane, oxygen, and auxiliary gas like hydrogen).
-
A reaction vessel (burner) where combustion occurs.
-
A surrounding water jacket of known heat capacity to absorb the heat of reaction.
-
A calibrated thermometer to measure the temperature change of the water.
-
Absorption tubes to collect and analyze the combustion products (CO₂, HCl).
Procedure:
-
Calibration: The calorimeter is calibrated by burning a substance with a known heat of combustion, such as hydrogen, to determine the energy equivalent of the calorimeter system.
-
Sample Introduction: The gaseous chloroalkane is introduced into the burner at a constant, known flow rate.
-
Combustion: The chloroalkane is burned in a flame of a suitable auxiliary gas (e.g., hydrogen) with a sufficient supply of oxygen to ensure complete combustion. The combustion products are typically CO₂(g) and an aqueous solution of HCl.
-
Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored throughout the experiment. The temperature rise is used to calculate the total heat evolved.
-
Product Analysis: The combustion products are passed through absorption tubes to quantify the amounts of CO₂ and HCl produced. This verifies the completeness of the reaction.
-
Calculation: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and the amount of substance burned. Corrections are applied for the heat of combustion of the auxiliary gas and the heat of solution of HCl in water.
Visualizations
Isomeric Relationship
The following diagram illustrates the structural relationship between this compound and its isomers, for which some thermochemical data is available.
Caption: Structural isomers of C₃H₆BrCl.
Workflow for Thermochemical Data Determination
This diagram outlines a general workflow for the experimental and computational determination of thermochemical data for a compound like this compound.
Caption: Workflow for thermochemical data determination.
Conclusion
This technical guide has synthesized the available information regarding the thermochemical properties of this compound. While direct experimental data remains elusive, the provided computed data for its isomer and experimental data for related compounds serve as a valuable reference for researchers. The detailed experimental protocol for flame calorimetry offers a clear methodological path for future studies to determine the heat of combustion of this compound. The visualizations of isomeric relationships and the thermochemical data determination workflow aim to provide a clear and logical framework for understanding the context and process of this area of research. It is recommended that future work focuses on the experimental determination of the thermochemical properties of this compound to fill the existing data gap.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Propane, 2-bromo-1-chloro- (CAS 3017-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Measurements of heats of combustion by flame calorimetry. Part 7.—Chloromethane, chloroethane, 1-chloropropane, 2-chloropropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Propane, 1-bromo- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
Commercial Sourcing and Technical Guide for 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for 1-Bromo-2-chloropropane (CAS No. 3017-96-7). This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its properties and potential applications.
Overview of this compound
This compound is a halogenated alkane with the chemical formula C₃H₆BrCl. It is a colorless liquid with a pungent odor and serves as a versatile intermediate in organic synthesis.[1] Its utility is found in the production of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of two different halogen atoms at adjacent positions provides distinct reactivity, making it a valuable building block in synthetic chemistry.
Commercial Suppliers
This compound is available from a range of commercial chemical suppliers. The following table summarizes some of the known vendors. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier Name | Country/Region | Notes |
| American Custom Chemicals Corporation | USA | Listed as a manufacturer/distributor.[2] |
| City Chemical LLC | USA | Manufactures high-purity this compound in bulk.[3] |
| Benchchem | USA | Offers qualified products for research purposes.[4] |
| ChemicalBook | Online Marketplace | Lists multiple suppliers from various regions.[5] |
| Guidechem | Online Marketplace | Connects buyers with suppliers from different countries.[6] |
| LookChem | Online Marketplace | Provides a platform to find manufacturers and distributors.[2][7][8] |
Technical Data
The following table summarizes the key chemical and physical properties of this compound. This data is essential for designing experiments, understanding reactivity, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 3017-96-7 | [2][3][4][5][6][7][9][10][11] |
| Molecular Formula | C₃H₆BrCl | [1][2][7][9][10][11] |
| Molecular Weight | 157.44 g/mol | [4][7][11] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 115.345 °C at 760 mmHg | [2] |
| Density | 1.529 g/cm³ | [2] |
| Refractive Index | 1.465 | [2] |
| Flash Point | 27.55 °C | [2][7] |
| InChIKey | YMHXXJJTAGKFBA-UHFFFAOYSA-N | [4][10][11] |
Experimental Information
Representative Experimental Protocol: Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile. Researchers should adapt this protocol based on the specific nucleophile, solvent, and desired reaction scale.
Objective: To synthesize a new compound via nucleophilic substitution of the bromine atom in this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
To this solution, add this compound (typically 1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired substituted propane (B168953) derivative.
Synthesis of this compound
A common and controlled method for the synthesis of this compound involves the conversion of a pre-functionalized precursor, 1-bromo-2-propanol.[4] This approach offers good regioselectivity.[4]
The precursor, 1-bromo-2-propanol, can be synthesized by the reaction of allyl bromide with sulfuric acid.[4] The subsequent conversion to this compound is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[4] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.[4]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to the use of this compound.
Caption: General workflow from sourcing a chemical to experimental product analysis.
Caption: Synthesis of this compound from 1-Bromo-2-propanol.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scribd.com [scribd.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloropropane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its structure, featuring two different halogen atoms on adjacent carbons, allows for selective nucleophilic substitution reactions, providing a pathway to a variety of functionalized propanes. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to its synthetic utility. This document provides detailed application notes on the nucleophilic substitution reactions of this compound, including reaction mechanisms, influencing factors, and experimental protocols.
Reaction Mechanisms and Regioselectivity
Nucleophilic substitution reactions of this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the reaction conditions and the structure of the nucleophile. A critical aspect of these reactions is regioselectivity, as the nucleophile can potentially attack at either the C1 (bearing the bromine) or C2 (bearing the chlorine) position.
The C-Br bond is inherently weaker and bromide is a better leaving group than chloride.[1] Consequently, nucleophilic attack at the C1 position, leading to the displacement of the bromide ion, is the kinetically favored pathway under most conditions.[1]
Key Factors Influencing Reaction Pathway:
-
Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism, while weak or bulky nucleophiles may favor the S(_N)1 pathway.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, whereas polar protic solvents (e.g., ethanol (B145695), water) facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.
-
Temperature: Higher temperatures can favor elimination reactions as a competing pathway. Under thermodynamic control (higher temperatures), the product distribution may shift towards the most stable product, which might not be the kinetically favored one.[1]
-
Substrate Structure: As a secondary halide, this compound is at the borderline between S(_N)1 and S(_N)2 pathways. Steric hindrance around the electrophilic carbon also plays a significant role.
Data Presentation: Predicted Product Distribution
The following tables summarize the predicted major products and approximate yield ranges for the reaction of this compound with various nucleophiles under specific conditions. These values are based on established principles of nucleophilic substitution and the relative reactivity of the C-Br and C-Cl bonds.
Table 1: Reaction with Strong Nucleophiles (Favoring S(_N)2)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Major Product | Predicted Yield (%) |
| Hydroxide (B78521) | NaOH | Ethanol/Water | 50-70 | 2-Chloropropan-1-ol (B1217905) | 75-90 |
| Azide | NaN(_3) | DMF | 25-40 | 1-Azido-2-chloropropane | 80-95 |
| Cyanide | NaCN | DMSO | 25-50 | 3-Chloro-2-methylnitrile | 70-85 |
| Thiolate | NaSH | Ethanol | 25-40 | 2-Chloropropane-1-thiol | 85-95 |
Table 2: Reaction with Weak Nucleophiles (Favoring S(_N)1/Solvolysis)
| Nucleophile | Reagent/Solvent | Temperature (°C) | Major Product(s) | Predicted Yield (%) |
| Water | H(_2)O | 50-80 | 2-Chloropropan-1-ol & 1-Bromopropan-2-ol | 60-75 (mixture) |
| Ethanol | Ethanol | 50-70 | 1-Ethoxy-2-chloropropane & 2-Ethoxy-1-bromopropane | 65-80 (mixture) |
| Formic Acid | HCOOH | 40-60 | 2-Chloro-1-propyl formate (B1220265) & 1-Bromo-2-propyl formate | 55-70 (mixture) |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropropan-1-ol via S(_N)2 Reaction
Objective: To synthesize 2-chloropropan-1-ol from this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in a mixture of 25 mL of ethanol and 25 mL of water.
-
Add 10.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to 60°C with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it twice with 25 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation.
Protocol 2: Kinetic Study of the Solvolysis of this compound
Objective: To determine the rate of solvolysis of this compound in an ethanol/water mixture.
Materials:
-
This compound
-
Ethanol
-
Water
-
Sodium hydroxide (standardized solution, e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Burette
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
In a flask placed in a thermostated water bath at a desired temperature (e.g., 50°C), add 50 mL of the solvent mixture and a few drops of phenolphthalein indicator.
-
Add a small, known volume of the standardized NaOH solution (e.g., 1.0 mL) to the flask. The solution should turn pink.
-
Add a known amount of this compound (e.g., 0.5 g) to the flask and start the stopwatch immediately.
-
Record the time it takes for the pink color to disappear. This marks the point where the HBr produced from the solvolysis has neutralized the added NaOH.
-
Repeat the addition of a known volume of NaOH and record the time for decolorization for several intervals to obtain a kinetic profile.
-
The rate constant can be determined by plotting the appropriate concentration versus time data.
Visualizations
References
Application Notes and Protocols for the Study of Elimination Reaction Mechanisms of 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential elimination reaction mechanisms for 1-bromo-2-chloropropane, a vicinal dihaloalkane. The document outlines the theoretical basis for E1, E2, and E1cB pathways, along with detailed experimental protocols for conducting and analyzing these reactions. Due to the limited availability of specific quantitative data for this substrate in published literature, the data presented in the tables are illustrative and based on established principles of elimination reaction chemistry for analogous haloalkanes. These notes are intended to serve as a comprehensive guide for researchers investigating the reactivity of halogenated compounds.
Introduction to Elimination Reactions of this compound
This compound is a chiral vicinal dihaloalkane that can undergo elimination reactions in the presence of a base to form various halo-substituted propenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. Understanding the underlying mechanisms—E1, E2, and E1cB—is crucial for predicting and controlling the product distribution.
The structure of this compound offers multiple possibilities for elimination:
-
Dehydrobromination: Removal of a proton and the bromide leaving group.
-
Dehydrochlorination: Removal of a proton and the chloride leaving group.
The relative rates of these pathways are influenced by the C-Br bond being weaker than the C-Cl bond, making bromide a better leaving group. The acidity of the protons on the C1 and C3 carbons also plays a critical role.
Potential Elimination Reaction Mechanisms
The elimination reactions of this compound can proceed through several distinct mechanistic pathways, each favored by specific experimental conditions.
E2 (Bimolecular Elimination) Mechanism
The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.[1][2] This mechanism is favored by strong, non-polarizable bases and proceeds through a transition state that requires a specific anti-periplanar geometry between the abstracted proton and the leaving group.[3]
Key Characteristics:
-
Kinetics: Second-order rate law, Rate = k[Substrate][Base].
-
Base: Favored by strong bases (e.g., alkoxides like ethoxide and tert-butoxide).
-
Solvent: Aprotic solvents are often used.
-
Regioselectivity: Can be controlled by the choice of base. Non-bulky bases (e.g., ethoxide) tend to favor the more substituted (Zaitsev) product, while sterically hindered bases (e.g., tert-butoxide) favor the less substituted (Hofmann) product.
E1 (Unimolecular Elimination) Mechanism
The E1 mechanism is a two-step process that begins with the rate-determining formation of a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the alkene.[1] This pathway is favored under conditions that stabilize the carbocation, such as with tertiary or secondary substrates and in polar protic solvents.
Key Characteristics:
-
Kinetics: First-order rate law, Rate = k[Substrate].
-
Base: Favored by weak bases (e.g., water, alcohols).
-
Solvent: Polar protic solvents (e.g., ethanol (B145695), water) are required to stabilize the carbocation intermediate.
-
Regioselectivity: Generally follows Zaitsev's rule, leading to the most stable, more substituted alkene. Carbocation rearrangements are possible.
E1cB (Unimolecular Conjugate Base) Mechanism
The E1cB mechanism is a two-step process that proceeds through a carbanion intermediate. The first step involves the formation of the conjugate base of the substrate by a strong base. The second, rate-determining step is the expulsion of the leaving group from the carbanion to form the alkene. This mechanism is favored when the β-protons are particularly acidic (e.g., adjacent to an electron-withdrawing group) and when a poor leaving group is present.[4]
Key Characteristics:
-
Kinetics: Can be complex, but often the second step is rate-determining.
-
Base: Requires a strong base.
-
Substrate: Favored by the presence of electron-withdrawing groups that stabilize the carbanion intermediate.
-
Leaving Group: A poor leaving group can favor this mechanism.
Quantitative Data on Product Distribution (Illustrative)
Table 1: Predicted Product Distribution with Sodium Ethoxide in Ethanol (Favors Zaitsev Products)
| Product Name | Structure | Predicted Yield (%) |
| 1-Bromo-2-propene | CH2=C(Br)CH3 | 60 |
| 3-Bromo-1-propene | BrCH2CH=CH2 | 15 |
| 1-Chloro-2-propene | CH2=C(Cl)CH3 | 20 |
| 3-Chloro-1-propene | ClCH2CH=CH2 | 5 |
Table 2: Predicted Product Distribution with Potassium tert-Butoxide in tert-Butanol (Favors Hofmann Products)
| Product Name | Structure | Predicted Yield (%) |
| 1-Bromo-2-propene | CH2=C(Br)CH3 | 25 |
| 3-Bromo-1-propene | BrCH2CH=CH2 | 50 |
| 1-Chloro-2-propene | CH2=C(Cl)CH3 | 10 |
| 3-Chloro-1-propene | ClCH2CH=CH2 | 15 |
Experimental Protocols
The following protocols provide a general framework for conducting the elimination reactions of this compound and analyzing the products.
Protocol 1: E2 Elimination with Sodium Ethoxide
Objective: To perform the E2 elimination of this compound using sodium ethoxide and analyze the product distribution.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of volatile products.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the product distribution.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the isomeric products of the elimination reaction.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (e.g., quadrupole or ion trap).
-
Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a non-polar DB-5 or a mid-polar DB-1701).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/second.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Data Analysis:
-
Identify the peaks corresponding to the different isomeric products based on their retention times.
-
Confirm the identity of each isomer by comparing its mass spectrum with a library of known spectra (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the TIC.
-
Visualization of Experimental Workflow
Conclusion
The elimination reactions of this compound provide a rich platform for studying the interplay of different mechanistic pathways. By carefully selecting the base, solvent, and temperature, researchers can influence the product distribution, favoring either Zaitsev or Hofmann products. The detailed protocols and analytical methods described herein offer a robust framework for investigating these reactions, contributing to a deeper understanding of the reactivity of halogenated organic compounds, which is of significant interest in the fields of organic synthesis and drug development. Further research is warranted to obtain precise quantitative data for the elimination reactions of this specific substrate.
References
Application Notes: 1-Bromo-2-chloropropane and Structural Analogs as Precursors in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the utility of halogenated propyl compounds, specifically focusing on the synthetic applications of 1-bromo-2-chloropropane and its structural analogs in the pharmaceutical industry. While direct applications of this compound are not extensively documented in publicly available literature, the principles of its reactivity as an alkylating agent are well-represented by the synthesis of prominent pharmaceuticals using structurally similar precursors. This document will focus on a key example, the synthesis of Bupropion (B1668061), which utilizes an α-bromoketone derivative of a chloropropiophenone.
Introduction to Halogenated Propane (B168953) Precursors
This compound (C₃H₆BrCl) is a halogenated alkane featuring two different halogen atoms on adjacent carbons.[1][2] This differential halogenation provides a versatile tool for organic synthesis, allowing for selective reactions at either the bromine or chlorine-substituted carbon. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution, making it a primary site for introducing new functional groups.[1] These characteristics make small halogenated alkanes valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4]
Case Study: Synthesis of Bupropion
A prominent example demonstrating the application of a brominated propane derivative in pharmaceutical synthesis is the production of Bupropion.[5] Bupropion is a widely used antidepressant and smoking cessation aid.[6] Its synthesis involves the use of α-bromo-3'-chloropropiophenone as a key intermediate. This precursor shares the reactive bromo-propyl functionality with this compound.
The synthesis of Bupropion hydrochloride generally proceeds in three main stages:
-
α-Bromination: The synthesis typically starts with the α-bromination of 3'-chloropropiophenone (B116997).[5] This step introduces a bromine atom at the carbon adjacent to the carbonyl group, creating the reactive α-bromoketone intermediate.[7]
-
Nucleophilic Substitution (Amination): The resulting α-bromo-3'-chloropropiophenone is then reacted with tert-butylamine (B42293). The amine acts as a nucleophile, displacing the bromide to form the bupropion free base.[6][8]
-
Salt Formation: Finally, the bupropion free base is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt, which is the active form of the drug.[6][9]
Quantitative Data for Bupropion Synthesis
| Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield |
| α-Bromination | 3'-chloropropiophenone | Bromine, Dichloromethane (B109758) | Ice bath to room temp | - | High |
| Amination | α-bromo-3'-chloropropiophenone, tert-butylamine | Acetonitrile | 55-60 °C | 10 minutes | - |
| Salt Formation | Bupropion free base | Hydrochloric acid, Isopropyl alcohol | - | - | Overall yield: 75% |
Note: The yields for individual steps can vary based on the specific process and scale. The overall yield of 75% for the entire process to Bupropion HCl has been reported.[6]
Experimental Protocol: Synthesis of Bupropion Hydrochloride
This protocol is a generalized procedure based on published synthetic routes.[6][7][9] Caution: This synthesis should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions. Bromine and other reagents are hazardous.
Materials:
-
3'-chloropropiophenone
-
Bromine
-
Dichloromethane (DCM)
-
tert-Butylamine
-
Acetonitrile
-
Hydrochloric acid (concentrated or as a solution in isopropyl alcohol)
-
Isopropyl alcohol (IPA)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Ice bath
-
Water bath
-
Standard glassware for workup and purification
Procedure:
Step 1: α-Bromination of 3'-chloropropiophenone
-
In a round-bottom flask, dissolve 1.0 g of 3'-chloropropiophenone in 5 mL of dichloromethane. Add a magnetic stir bar.
-
Place an addition funnel on the flask and add a solution of bromine in dichloromethane (1 M).
-
Cool the flask in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred solution. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, remove the addition funnel and set up the apparatus for distillation to remove the dichloromethane solvent.
Step 2: Amination with tert-Butylamine
-
To the flask containing the crude α-bromo-3'-chloropropiophenone, add an excess of tert-butylamine in acetonitrile.
-
Heat the mixture in a water bath at 55-60 °C with stirring for approximately 10 minutes.
Step 3: Formation and Isolation of Bupropion Hydrochloride
-
After the amination reaction, the bupropion free base is formed. The reaction mixture is then worked up. This typically involves extraction with an organic solvent like ether and washing with water to remove excess amine and salts.[9]
-
The organic extracts containing the bupropion free base are combined.
-
To the solution of the free base, a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) is added.[6]
-
The addition of HCl will cause the precipitation of bupropion hydrochloride as a white solid.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ether or cold IPA), and dried to afford pure bupropion hydrochloride.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the Bupropion synthesis.
Caption: Synthetic pathway for Bupropion Hydrochloride.
Caption: General experimental workflow for Bupropion synthesis.
Signaling Pathway of Bupropion
Bupropion's primary mechanism of action as an antidepressant is the inhibition of the reuptake of norepinephrine (B1679862) and dopamine (B1211576) by presynaptic neurons. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Simplified signaling pathway of Bupropion.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. m.youtube.com [m.youtube.com]
- 8. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
Application of 1-Bromo-2-chloropropane in the Synthesis of a Novel Triazole Fungicide Candidate
Introduction
1-Bromo-2-chloropropane is a versatile halogenated aliphatic hydrocarbon that serves as a valuable building block in organic synthesis. Its differential reactivity, stemming from the presence of both a bromine and a chlorine atom on adjacent carbons, allows for selective chemical transformations. This application note details a synthetic protocol for a novel triazole fungicide candidate, AFC-123, utilizing this compound as a key intermediate. The synthesis involves the nucleophilic substitution of the more labile bromine atom by 1,2,4-triazole (B32235), followed by an ether linkage formation with a substituted phenol. Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Reaction Scheme
The overall synthetic route for AFC-123 from this compound is depicted below. The first step involves the reaction of this compound with 1,2,4-triazole to form the intermediate, 1-(2-chloropropyl)-1H-1,2,4-triazole. This is followed by the reaction of this intermediate with 2,4-dichlorophenol (B122985) to yield the final product, AFC-123.
Application Notes: Synthetic Routes to Functionalized Propanes Using 1-Bromo-2-chloropropane
Introduction
1-Bromo-2-chloropropane is a versatile difunctionalized propane (B168953) derivative that serves as a valuable building block in organic synthesis. Its structure features two different halogen atoms on adjacent carbons, a primary bromide and a secondary chloride. This inherent asymmetry in reactivity—the carbon-bromine bond is weaker and bromide is a better leaving group than chloride—allows for selective chemical transformations.[1] The presence of a chiral center at the second carbon also introduces stereochemical considerations into its reactions.[1][2]
These application notes provide detailed protocols for key synthetic transformations of this compound, including nucleophilic substitution, Grignard reagent formation, elimination, and intramolecular cyclization, to generate a variety of functionalized propane derivatives.
Overview of Synthetic Transformations
This compound can undergo several distinct types of reactions, making it a versatile precursor for a range of functionalized molecules. The primary C-Br bond is more susceptible to nucleophilic attack and oxidative addition (e.g., Grignard formation) than the secondary C-Cl bond.[1] This differential reactivity is the cornerstone of its synthetic utility.
References
Application Notes and Protocols for the Alkylation of Amines with 1-Bromo-2-chloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using 1-bromo-2-chloropropane. This reaction is a versatile method for introducing a 2-chloropropyl group, a valuable synthon in the development of various pharmaceutical and research compounds. The protocol addresses the key challenges of this reaction, namely regioselectivity and the control of over-alkylation.
Introduction
The alkylation of amines with haloalkanes is a fundamental carbon-nitrogen bond-forming reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. In the case of this compound, the presence of two different halogen atoms on adjacent carbons introduces the question of regioselectivity. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, and the better leaving group ability of the bromide ion, nucleophilic attack by an amine will preferentially occur at the carbon bearing the bromine atom.
A common challenge in the alkylation of primary and secondary amines is the potential for multiple alkylations, leading to a mixture of products. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Similarly, a secondary amine can be further alkylated to a tertiary amine. This protocol provides strategies to favor the desired mono-alkylation product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the mono-alkylation of representative primary and secondary amines with this compound. Please note that yields are highly dependent on the specific amine substrate and reaction conditions, and optimization may be required.
| Amine Substrate | Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline (B41778) | Primary Aromatic | K₂CO₃ | Acetonitrile | 80 (Reflux) | 12 - 24 | 60 - 75 |
| Piperidine (B6355638) | Secondary Cyclic | K₂CO₃ | DMF | 25 - 50 | 6 - 12 | 75 - 90 |
| Benzylamine | Primary Aliphatic | Et₃N | THF | 25 (RT) | 8 - 16 | 65 - 80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Alkylation of a Primary Aromatic Amine (Aniline)
This protocol describes the synthesis of N-(2-chloropropyl)aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add this compound (1.0 equivalent) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material (this compound) is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-chloropropyl)aniline.
Protocol 2: Alkylation of a Secondary Cyclic Amine (Piperidine)
This protocol describes the synthesis of 1-(2-chloropropyl)piperidine.
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask containing a magnetic stir bar, dissolve piperidine (1.2 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 6-12 hours. The reaction can be gently heated to 50°C to increase the rate if necessary.
-
Monitor the reaction by TLC or GC-MS for the disappearance of this compound.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography if required.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of amines with this compound.
Caption: Regioselective SN2 reaction mechanism for the alkylation of an amine with this compound.
Application Notes and Protocols: Regioselectivity in Reactions Involving 1-Bromo-2-chloropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-chloropropane is a halogenated aliphatic hydrocarbon featuring two different halogen atoms on adjacent carbons: a primary bromide at the C1 position and a secondary chloride at the C2 position.[1][2][3] This structural arrangement presents a valuable opportunity for investigating and exploiting regioselective reactions. The inherent differences in the carbon-halogen bond strengths (C-Br is weaker than C-Cl) and the leaving group abilities of bromide versus chloride ions are the primary determinants of its reactivity.[1] Consequently, nucleophilic substitution reactions preferentially occur at the C1 position, displacing the bromide ion.[1] This document provides detailed application notes and experimental protocols for key reactions, focusing on the predictable regioselectivity that makes this compound a useful building block in organic synthesis.
Factors Influencing Regioselectivity
The regiochemical outcome of reactions with this compound is primarily governed by kinetic and thermodynamic factors.
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The nucleophile will preferentially attack the more electrophilic carbon atom bearing the better leaving group. The C-Br bond is weaker and bromide is a superior leaving group compared to chloride. Therefore, substitution at the primary carbon (C1) is the kinetically favored process.[1]
-
Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing for equilibrium to be established. The product distribution will then reflect the relative thermodynamic stabilities of the possible isomers.[1]
-
Nucleophile and Base Strength: The nature of the reagent is critical. Strong, non-bulky nucleophiles favor Sₙ2 substitution, whereas strong, bulky bases can promote E2 elimination. For instance, sodium hydroxide (B78521) can act as both a nucleophile (leading to substitution) and a base (leading to elimination).[4][5]
Caption: Reaction pathways for nucleophilic substitution on this compound.
Application Note 1: Regioselective Azidation
The reaction of this compound with sodium azide (B81097) (NaN₃) is a prime example of a kinetically controlled, regioselective Sₙ2 reaction. The azide ion preferentially displaces the primary bromide, yielding 1-azido-2-chloropropane as the major product. This product is a valuable synthetic intermediate, particularly for introducing a nitrogen-containing functional group that can be further transformed, for instance, into an amine via reduction or used in "click chemistry" cycloaddition reactions.[6][7]
Data Presentation: Azidation Reaction
The following table summarizes representative conditions and expected outcomes for the azidation reaction, highlighting the high regioselectivity.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Major Product | Regioselectivity (C1:C2) | Expected Yield (%) |
| Azide | NaN₃ | DMF | 60 - 80 | 12 - 24 | 1-Azido-2-chloropropane | >95:5 | 80 - 90 |
| Azide | NaN₃ | DMSO | 50 - 70 | 12 - 18 | 1-Azido-2-chloropropane | >95:5 | 85 - 95 |
Note: The data presented are based on typical outcomes for Sₙ2 reactions on similar substrates and serve as a guideline.[7][8]
Experimental Protocol: Synthesis of 1-Azido-2-chloropropane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Addition of Azide: Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Caution: Do not heat the crude azide product to high temperatures due to the risk of decomposition.
-
Purification: If necessary, purify the crude 1-azido-2-chloropropane by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.
Application Note 2: Reaction with Sodium Hydroxide
When this compound reacts with sodium hydroxide, a competition arises between nucleophilic substitution (Sₙ2) and base-induced elimination (E2). The outcome is highly dependent on the reaction conditions.
-
Substitution (Sₙ2): The hydroxide ion acts as a nucleophile, attacking the C1 carbon to displace the bromide, forming 2-chloro-1-propanol. This pathway is generally favored in aqueous solutions or at lower temperatures.
-
Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from the C2 carbon, leading to the formation of 2-chloropropene (B1346963) via elimination of HBr. This pathway is favored by higher temperatures and the use of alcoholic solvents.[4]
Data Presentation: Reaction with Hydroxide
| Reagent | Solvent | Temperature (°C) | Predominant Pathway | Major Product(s) |
| NaOH | Aqueous | 25 - 50 | Sₙ2 | 2-Chloro-1-propanol |
| NaOH | Ethanol (B145695) | 78 (reflux) | E2 | 2-Chloropropene, 1-Chloropropene |
Experimental Protocol: Reaction with Aqueous NaOH
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Prepare a 2 M aqueous solution of NaOH. In a round-bottom flask, add this compound (1.0 eq).
-
Reaction Conditions: Cool the flask in an ice bath and slowly add the aqueous NaOH solution (1.2 eq) while stirring.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or GC.
-
Workup - Quenching: Carefully neutralize the reaction mixture by adding saturated aqueous NH₄Cl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-1-propanol.
-
Purification: Purify by distillation or column chromatography as needed.
General Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for predicting the outcome of reactions with this compound and a general experimental workflow.
Caption: Decision tree for predicting reaction outcomes.
Caption: General experimental workflow for synthesis.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gauthmath.com [gauthmath.com]
- 5. The reaction of 1 -bromopropane and sodium hydroxide in ethanol occurs by.. [askfilo.com]
- 6. 1-Azidopropan-2-ol|CAS 82736-12-7|Supplier [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-bromo-2-chloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Two-Step Synthesis from Allyl Bromide: This method involves the initial synthesis of 1-bromo-2-propanol (B8343) from allyl bromide, followed by the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂). This route offers good regioselectivity as the positions of the bromine and hydroxyl groups are pre-determined.[1]
-
Direct Halogenation of Propene: This approach involves the electrophilic addition of bromine chloride (BrCl) to propene. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the chloride ion will attack the more substituted carbon, yielding this compound as the major product.[1]
Q2: What is the mechanism of the electrophilic addition of BrCl to propene?
A2: The reaction is initiated by the attack of the propene π-bond on the electrophilic bromine atom of BrCl. This forms a cyclic bromonium ion intermediate. The chloride ion (Cl⁻) then attacks the more substituted carbon atom of the bromonium ion, which can better stabilize a partial positive charge. This results in the formation of this compound. The addition is typically anti, meaning the bromine and chlorine atoms add to opposite faces of the original double bond.[1]
Q3: Does this compound have any stereoisomers?
A3: Yes, this compound is a chiral molecule. The second carbon atom is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a bromomethyl group.[1] Therefore, it can exist as a pair of enantiomers (R and S isomers). The synthesis methods described typically result in a racemic mixture of these enantiomers.
Q4: What are the main isomeric impurities I might encounter?
A4: During the synthesis of this compound, several isomeric byproducts can be formed, including:
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2-bromo-1-chloropropane
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1-bromo-1-chloropropane
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2-bromo-2-chloropropane
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1-bromo-3-chloropropane
The formation of these isomers is a significant challenge, especially in radical-based reactions or in addition reactions where regioselectivity is not perfectly controlled.[1] The separation of these isomers can be difficult due to their similar physical properties.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impurities in starting materials. - Inefficient workup and product loss during extraction or distillation. | - Increase reaction time or use a slight excess of the limiting reagent. - Carefully control the reaction temperature; low temperatures are often preferred to minimize side reactions.[1] - Ensure the purity of reactants, as impurities can inhibit the reaction or lead to side products.[1] - Optimize the workup procedure, for instance, by performing multiple extractions and ensuring the drying agent is used effectively before solvent removal. |
| High Percentage of Isomeric Impurities | - For addition reactions: Lack of regioselectivity. - For radical reactions: Non-selective nature of free radical halogenation. - For substitution reactions: Rearrangement of carbocation intermediates (less common with thionyl chloride). | - For BrCl addition to propene: Maintain low temperatures and use an appropriate solvent to favor the desired Markovnikov addition. - Avoid free-radical halogenation of propane (B168953) if high purity is required, as it leads to a mixture of isomers that are difficult to separate.[1] - When using the two-step method starting from 1-bromo-2-propanol, the use of thionyl chloride (SOCl₂) is recommended as it proceeds via an SN2 mechanism, which minimizes carbocation rearrangements. |
| Formation of Elimination Products (Alkenes) | - High reaction temperatures. - Presence of a strong base. | - Maintain a low reaction temperature throughout the synthesis. - Ensure the reaction conditions are not basic, especially during the workup. Neutralize the reaction mixture carefully. |
| Difficulty in Separating Isomers | - Similar boiling points of the isomeric products. | - Fractional distillation is the most common method. Use a distillation column with high theoretical plates for better separation. - For laboratory-scale purifications, column chromatography on silica (B1680970) gel may be an option, though it can be challenging for volatile compounds. - Gas chromatography can be used for the analytical separation and identification of isomers. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 1-bromo-2-propanol from Allyl Bromide
This protocol is adapted from a known procedure for the synthesis of 1-bromo-2-propanol.
-
Materials:
-
Allyl bromide (313 g)
-
93% Sulfuric acid (600 g)
-
Copper (II) sulfate (B86663) crystals (5 g)
-
Ice water
-
Potassium carbonate
-
Diethyl ether
-
-
Procedure:
-
In a 5-liter flask equipped with a mechanical stirrer and cooled with an ice-water bath, place 313 g of allyl bromide.
-
Slowly add a mixture of 600 g of 93% sulfuric acid and 5 g of copper (II) sulfate in very small portions with vigorous stirring. The reaction is highly exothermic, and slow addition is crucial to prevent charring. This addition should take approximately 2 hours.
-
After the addition is complete, add 3 liters of water to the reaction mixture.
-
Distill the mixture. Continue distillation as long as the distillate separates into two layers upon saturation with potassium carbonate.
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Extract the distillate multiple times with diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Distill off the ether.
-
Fractionally distill the remaining liquid. The fraction boiling at approximately 145-148 °C is 1-bromo-2-propanol. The reported yield for this step is around 80 g, which can be improved with slower addition of the acid mixture.[2]
-
Step 2: Synthesis of this compound from 1-Bromo-2-propanol
This is a general procedure for the chlorination of a secondary alcohol using thionyl chloride.
-
Materials:
-
1-bromo-2-propanol (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether (or another inert solvent)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-bromo-2-propanol in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add a slight excess of thionyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Cool the mixture in an ice bath and slowly add cold water to quench any excess thionyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity (Selectivity for this compound) | Rationale |
| Temperature | Increasing Temperature | May increase reaction rate but can decrease overall yield. | Decreases purity. | Higher temperatures can promote side reactions such as elimination to form alkenes and may reduce regioselectivity in addition reactions.[1] |
| Reactant Purity | Using impure reactants | Decreases yield. | Decreases purity. | Impurities can act as inhibitors or participate in side reactions, leading to the formation of undesired byproducts.[1] |
| Stoichiometry (Thionyl Chloride) | Using a slight excess | Increases yield of the desired product. | Generally improves purity by driving the reaction to completion. | Ensures complete conversion of the starting alcohol (1-bromo-2-propanol) to the alkyl chloride.[1] |
| Solvent | Use of an inert solvent (e.g., diethyl ether, dichloromethane) | Can improve yield. | Can improve purity. | Helps to control the reaction rate, dissipate heat, and can facilitate product isolation.[1] |
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 1-Bromo-2-chloropropane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities largely depend on the synthetic route.
-
From Halogenation of Propane: This method is challenging and often results in a mixture of isomers with similar physical properties, such as 1-bromo-1-chloropropane, 2-bromo-2-chloropropane, and 1-bromo-3-chloropropane (B140262), as well as various di-brominated and di-chlorinated propanes.[1] Separating these isomers is often difficult.[1]
-
From 1-Bromo-2-propanol (B8343): When synthesizing from 1-bromo-2-propanol and a chlorinating agent like thionyl chloride (SOCl₂), common impurities include unreacted 1-bromo-2-propanol and acidic byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1]
-
From Allyl Chloride: The reaction of allyl chloride with hydrogen bromide can yield both 1-bromo-3-chloropropane and 2-bromo-1-chloropropane.[2]
Q2: How can I effectively remove acidic byproducts from my crude product?
A2: An aqueous workup is the standard procedure. Wash the crude product in a separatory funnel with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove acidic impurities like HCl.[2][3] This is often followed by a wash with water and then a wash with saturated sodium chloride solution (brine) to aid in the separation of aqueous and organic layers.
Q3: What is the recommended method for separating this compound from its isomers?
A3: Fractional distillation is the most effective method for separating this compound from isomers with different boiling points.[1][2] For example, this compound has a boiling point of approximately 115-118°C, which allows for its separation from 1-bromo-3-chloropropane (boiling point ~142°C).[2]
Q4: My purified this compound is discolored (pale yellow/brown). What is the likely cause and how can I fix it?
A4: Discoloration often indicates thermal decomposition or the presence of trace impurities. Halogenated alkanes can undergo dehydrohalogenation (elimination of HBr or HCl) at elevated temperatures, leading to the formation of alkenes and other colored byproducts.[1] To mitigate this, consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound. If the product is already discolored, passing it through a short plug of activated carbon or silica (B1680970) gel may remove the colored impurities.
Q5: Can I use chromatography for purification?
A5: While distillation is preferred for bulk purification, chromatographic methods are suitable for high-purity applications or for analyzing residual impurities.
-
Gas Chromatography (GC): GC is an excellent analytical technique to check the purity of fractions obtained from distillation and can be used to quantify haloacetonitriles and volatile organochlorine compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of related halogenated propanes and may be adapted for small-scale preparative separations.[5]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractionating column. 2. Boiling points of impurities are too close to the product. 3. Distillation performed too quickly. | 1. Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Check the identity of impurities via GC-MS or NMR. If isomers are present, very careful fractional distillation is required. 3. Reduce the distillation rate to allow for proper vapor-liquid equilibrium. |
| Product Decomposes in Distillation Pot | 1. Distillation temperature is too high. 2. Presence of contaminants that catalyze decomposition. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure all acidic or basic impurities are removed during the aqueous workup before distillation. |
| Emulsion Forms During Aqueous Wash | 1. Vigorous shaking of the separatory funnel. 2. Presence of acidic or basic impurities acting as surfactants. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a saturated solution of sodium chloride (brine) to help break the emulsion. Let the mixture stand for an extended period. |
| Product is Wet (Contains Water) After Drying | 1. Insufficient amount of drying agent used. 2. Drying agent was not left in contact with the organic layer long enough. 3. The drying agent used was not effective. | 1. Add more anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) until it no longer clumps together. 2. Allow the organic layer to stand over the drying agent for at least 15-30 minutes with occasional swirling. 3. Use a more efficient drying agent like anhydrous magnesium sulfate (B86663). |
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 3017-96-7 | C₃H₆BrCl | 157.44 | ~118[6] |
| 2-Bromo-1-chloropropane | 3017-95-6 | C₃H₆BrCl | 157.44 | N/A |
| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44 | ~142[2] |
| 2-Bromo-2-chloropropane | 2310-98-7 | C₃H₆BrCl | 157.44 | N/A |
Note: The significant difference in boiling points between this compound and 1-Bromo-3-chloropropane highlights the feasibility of separation via fractional distillation.[2]
Experimental Protocols
Protocol 1: General Purification via Aqueous Workup and Fractional Distillation
This protocol assumes the crude product was synthesized and is now in an organic solvent or is the neat liquid.
-
Acid Removal: Transfer the crude product to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that evolves. Drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer in the separatory funnel. Mix by gentle inversion and drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Mix and drain the aqueous layer. This step helps remove residual water from the organic phase.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling the flask after each addition. Continue adding until the drying agent no longer clumps together and flows freely, indicating the solution is dry.
-
Filtration: Decant or filter the dried liquid to remove the drying agent, collecting the clear product in a round-bottom flask suitable for distillation.
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser for efficient separation.
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Slowly heat the flask. Discard any initial low-boiling distillate.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~115-118°C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
-
Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light.[7] Avoid using aluminum or galvanized containers.[7]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purity after distillation.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Bromo-1-chloropropane certified reference material, 2000ug/mL methanol 3017-95-6 [sigmaaldrich.com]
- 5. 2-Bromo-2-chloropropane | SIELC Technologies [sielc.com]
- 6. lookchem.com [lookchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Handling and storage safety precautions for 1-Bromo-2-chloropropane
Disclaimer: The following information is a general guide to the handling and storage of halogenated alkanes. A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloropropane (CAS No. 3017-96-7) was not available through our search. The information provided below is based on general safety protocols for similar chemicals and must not be substituted for a substance-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive SDS from their chemical supplier before handling, storing, or using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A: Given the potential hazards, it is recommended to use the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). It is important to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A lab coat, chemical-resistant apron, or coveralls.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q3: What are the proper storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]
Q4: What should I do in case of a spill?
A: In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as described in Q2.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Q5: What are the first-aid measures for exposure to this compound?
A: The following first-aid procedures are generally recommended for exposure to halogenated alkanes:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table presents data for a related compound, 1-Bromo-3-chloropropane, for illustrative purposes only. This data should not be used for this compound.
| Property | Value (for 1-Bromo-3-chloropropane) |
| Flash Point | 57 °C (134.6 °F) |
| Boiling Point | 141-142 °C (286-288 °F) |
| Density | 1.59 g/cm³ |
Experimental Protocols
Detailed experimental protocols should be designed based on the specific requirements of your research and the comprehensive safety information provided in the substance-specific Safety Data Sheet (SDS) from your supplier. Always conduct a thorough risk assessment before beginning any new experiment.
Safety Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling and storage of halogenated alkanes like this compound.
Caption: Workflow for safe handling and storage of halogenated alkanes.
References
Technical Support Center: 1-Bromo-2-chloropropane Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-chloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways: nucleophilic substitution and elimination (dehydrohalogenation). Under environmental conditions, hydrolysis, oxidation, and reduction can also contribute to its degradation. The C-Br bond is weaker than the C-Cl bond, making the bromine atom a better leaving group in many reactions.
Q2: Which halogen is more likely to be displaced in a nucleophilic substitution reaction?
A2: The bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) because it is a weaker base. Therefore, in nucleophilic substitution reactions, the bromine atom is more readily displaced by a nucleophile.
Q3: What are the expected products of dehydrohalogenation of this compound?
A3: Dehydrohalogenation of this compound can result in the formation of three possible alkene products: 1-bromo-1-propene, 3-bromo-1-propene, and 2-chloropropene. The specific product distribution depends on the reaction conditions, particularly the base used.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is significantly influenced by pH. Under neutral to acidic conditions, hydrolysis is generally slow. However, under basic (alkaline) conditions, the rate of dehydrohalogenation increases substantially, leading to faster degradation.
Q5: Is this compound susceptible to photodegradation?
A5: While direct photolysis is not a primary degradation pathway, this compound can be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals.
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Sample Volatility | This compound is a volatile compound. Ensure that all sample vials are properly sealed with PTFE-lined septa to prevent loss of the analyte. Use autosampler vials with minimal headspace. |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run blank samples to check for contamination. |
| Inconsistent Temperature Control | Maintain a constant and uniform temperature throughout the experiment, as degradation rates are temperature-dependent. Use a calibrated incubator or water bath. |
| Photodegradation | While not the primary pathway, prolonged exposure to UV light can cause degradation. Protect samples from light by using amber vials or covering them with aluminum foil. |
Issue: Poor peak shape or resolution in GC-MS analysis.
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Halogenated compounds can interact with active sites in the injector liner, column, or detector. Use a deactivated liner and a column suitable for halogenated compounds. |
| Improper Injection Technique | Optimize injection volume and speed to prevent backflash or band broadening. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced. |
| Co-elution with Matrix Components | Optimize the GC temperature program to improve separation. If necessary, use a more selective mass spectrometry method (e.g., Selected Ion Monitoring - SIM). |
Quantitative Data
The following tables provide estimated degradation rate data for this compound based on data from structurally similar compounds. These values should be used as a reference and may vary depending on specific experimental conditions.
Table 1: Estimated Abiotic Degradation Half-Lives of this compound
| Degradation Pathway | Conditions | Estimated Half-Life | Reference Compound(s) |
| Hydrolysis | Neutral pH, 25°C | Months to Years | 1,2-dibromo-3-chloropropane[1] |
| Hydrolysis | pH 9, 25°C | Weeks to Months | 1,2-dibromo-3-chloropropane[1] |
| Atmospheric Oxidation | Reaction with OH radicals | Days to Weeks | 1-bromopropane[2] |
Table 2: Factors Influencing Degradation Rates
| Factor | Effect on Degradation Rate |
| Temperature | Increased temperature generally increases the rate of all degradation pathways. |
| pH | Increased pH (alkaline conditions) significantly increases the rate of dehydrohalogenation. |
| Presence of Nucleophiles | Increases the rate of nucleophilic substitution. |
| Oxygen Availability | Crucial for oxidative degradation pathways. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Degradation Rate
-
Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, 9).
-
Sample Preparation: In amber glass vials with PTFE-lined septa, spike the buffered solutions with the stock solution to a known concentration. Prepare triplicate samples for each pH and a control sample with a non-reactive solvent.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals, sacrifice one vial from each set.
-
Analysis: Extract the remaining this compound from the aqueous solution using a suitable solvent (e.g., hexane). Analyze the extract using GC-MS.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the first-order rate constant (-k). The half-life can be calculated as ln(2)/k.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for determining the hydrolytic degradation rate.
References
Overcoming low reactivity in 1-Bromo-2-chloropropane reactions
Welcome to the technical support center for 1-Bromo-2-chloropropane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound?
A1: In this compound, the bromine atom is attached to a primary carbon, while the chlorine atom is on a secondary carbon. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making bromide a better leaving group.[1][2] Therefore, nucleophilic substitution reactions will preferentially occur at the primary carbon, displacing the bromine atom.[1]
Q2: Why is my nucleophilic substitution reaction with this compound proceeding slowly or not at all?
A2: Low reactivity in nucleophilic substitution reactions with this compound can be attributed to several factors:
-
Nucleophile Strength: Weak nucleophiles will react slower than strong nucleophiles.
-
Solvent Choice: Protic solvents can solvate the nucleophile, reducing its effectiveness. Polar aprotic solvents like DMF or DMSO are often preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly, making it more reactive.[3]
-
Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Steric Hindrance: While the primary bromide is relatively unhindered, bulky nucleophiles may still experience some steric repulsion.
Q3: How can I achieve selective substitution at the primary carbon (C-Br bond)?
A3: Selective substitution at the C-1 position is generally favored due to the higher reactivity of the C-Br bond.[1] To enhance selectivity:
-
Use mild reaction conditions (e.g., lower temperatures) to favor the kinetically controlled product.
-
Employ a strong nucleophile that will preferentially attack the more reactive primary alkyl halide.
-
Choose a polar aprotic solvent to promote the S(_N)2 mechanism, which is more favorable at the less sterically hindered primary carbon.
Q4: I am observing a mixture of products, including elimination products. How can I minimize this?
A4: The formation of elimination products (alkenes) competes with nucleophilic substitution, especially when using a strong base as a nucleophile.[4] To minimize elimination:
-
Use a non-basic or weakly basic nucleophile. For example, azide (B81097) (N(_3)
) and cyanide (CN− ) are good nucleophiles but relatively weak bases.− -
Avoid high reaction temperatures, as heat tends to favor elimination over substitution.
-
Use a less sterically hindered base if elimination is desired, as bulky bases favor the formation of the Hofmann (less substituted) product.
Q5: I am having trouble initiating the Grignard reaction with this compound. What should I do?
A5: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water or alcohols. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Activate the Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by crushing the magnesium turnings with a glass rod.
-
Initiate with Heat: Gentle heating with a heat gun can help initiate the reaction. Once started, the reaction is typically exothermic.
-
Sonication: Using an ultrasonic bath can also help to initiate the reaction by breaking up the oxide layer on the magnesium surface.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution
| Symptom | Possible Cause | Recommended Solution |
| Reaction is sluggish or incomplete | Insufficient temperature | Gradually increase the reaction temperature and monitor by TLC. |
| Poor solvent choice | Switch to a polar aprotic solvent such as DMF or DMSO. | |
| Nucleophile is too weak | Consider using a stronger nucleophile. | |
| Competing elimination reaction | Use a less basic nucleophile and lower the reaction temperature. | |
| Product is difficult to isolate | Formation of side products | Optimize reaction conditions for selectivity. Purify the product using column chromatography. |
Guide 2: Grignard Reagent Formation Failure
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not initiate | Magnesium surface is passivated | Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Presence of moisture | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Low-quality magnesium | Use fresh, high-quality magnesium turnings. | |
| Reaction starts but then stops | Insufficient mixing | Ensure efficient stirring to maintain contact between the alkyl halide and magnesium. |
| Localized high concentration of alkyl halide | Add the this compound solution dropwise to maintain a steady reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol describes a typical S(_N)2 reaction at the primary carbon of this compound.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-azido-2-chloropropane.
-
Purify the product by vacuum distillation if necessary.
Expected Yield: Based on similar reactions with primary alkyl halides, yields are typically in the range of 80-95%.[3]
Protocol 2: Formation of Grignard Reagent and Reaction with Acetone (B3395972)
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (acetone).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Grignard Reagent Formation:
-
Set up a dry three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude tertiary alcohol product.
-
Purify by column chromatography or distillation.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Analysis of 1-Bromo-2-chloropropane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals identifying impurities in 1-Bromo-2-chloropropane using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to see in a sample of this compound?
A1: Impurities in this compound often originate from the synthetic route used for its preparation. Common impurities may include positional isomers, products of side reactions, and unreacted starting materials.[1] Potential impurities to monitor are listed in the table below.
Q2: How can I definitively identify this compound and its impurities in my GC-MS data?
A2: Identification relies on two key pieces of information from your GC-MS analysis: the retention time and the mass spectrum.
-
Retention Time: Compare the retention time of your primary peak with that of a certified reference standard for this compound.
-
Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for its molecular ion and any fragments containing bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] This results in a distinctive cluster of peaks for ions containing these halogens.[2][3]
Q3: What are the characteristic mass spectral features of this compound?
A3: The mass spectrum will show a molecular ion peak cluster corresponding to the different isotopic combinations of bromine and chlorine. Common fragmentation pathways for haloalkanes involve the cleavage of carbon-halogen and carbon-carbon bonds.[1] Expect to see fragment ions resulting from the loss of Br, Cl, HBr, HCl, and various alkyl fragments. The isotopic patterns in these fragment ions are crucial for their identification.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active sites in the injector liner or column | Deactivate the liner or use a new, silanized liner. Trim the first few centimeters of the analytical column.[5] |
| Column Overload | Dilute the sample or use a split injection with a higher split ratio.[6] |
| Inappropriate Injector Temperature | Optimize the injector temperature. If it's too low, analytes may not vaporize efficiently. If it's too high, degradation can occur. |
| Carrier Gas Flow Rate Too Low | Increase the carrier gas flow rate to the optimal linear velocity for your column.[5] |
Problem 2: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contamination from previous injections | Run a solvent blank to confirm carryover. Increase the GC oven temperature at the end of the run and hold for a longer time to elute all components.[7] |
| Septum Bleed | Use a high-quality, low-bleed septum and ensure the septum purge is active.[8] |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent or use a new syringe. |
Problem 3: Baseline Instability or Drift
| Possible Cause | Recommended Solution |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[7] |
| Contaminated Carrier Gas | Use high-purity carrier gas and ensure gas purifiers are installed and functioning correctly.[5] |
| Leak in the System | Perform a leak check of the GC system, paying close attention to the injector, column fittings, and detector connections.[9] |
Problem 4: Poor Resolution or Peak Overlap
| Possible Cause | Recommended Solution |
| Inadequate GC Temperature Program | Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Improper Column Selection | Ensure the GC column stationary phase is appropriate for separating halogenated hydrocarbons. A non-polar or medium-polarity column is typically suitable. |
| Column Degradation | Replace the analytical column if it is old or has been subjected to harsh conditions.[7] |
Data Presentation
Table 1: Potential Impurities in this compound and their Expected Molecular Ion (M+) Isotopic Patterns
| Impurity | Chemical Formula | Molecular Weight (Monoisotopic) | Expected M+ Isotopic Cluster (m/z) and Approximate Ratios |
| 1-Bromo-1-chloropropane | C₃H₆BrCl | 155.93 | 156:158:160 (3:4:1) |
| 2-Bromo-2-chloropropane | C₃H₆BrCl | 155.93 | 156:158:160 (3:4:1) |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 155.93 | 156:158:160 (3:4:1) |
| 1,2-Dibromopropane | C₃H₆Br₂ | 199.88 | 200:202:204 (1:2:1) |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 111.98 | 112:114:116 (9:6:1) |
| 1-Bromo-2-propanol | C₃H₇BrO | 137.97 | 138:140 (1:1) |
| Allyl Bromide | C₃H₅Br | 119.95 | 120:122 (1:1) |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general framework. Optimization may be required based on the specific instrumentation and impurities of interest.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dilute the sample in a suitable solvent (e.g., Dichloromethane, Hexane) to a final concentration of 1 mg/mL in a volumetric flask.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp rate: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full Scan.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main component peak of this compound based on its retention time and comparison with a reference standard.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a spectral library (e.g., NIST) and interpret the fragmentation patterns, paying close attention to the isotopic distributions for bromine and chlorine, to identify the impurities.[10]
-
Quantify impurities using a suitable method, such as area percent normalization or by using certified reference standards for specific impurities if available.
-
Visualizations
Caption: Workflow for GC-MS impurity analysis.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. stepbio.it [stepbio.it]
- 9. books.rsc.org [books.rsc.org]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Technical Support Center: Safe Disposal of 1-Bromo-2-chloropropane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of 1-Bromo-2-chloropropane waste. It includes frequently asked questions (FAQs) and troubleshooting for issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its waste require special handling?
This compound (CAS No: 3017-96-7) is a halogenated alkane with the chemical formula C3H6BrCl.[1] It is a colorless to pale yellow liquid with a sweet, chloroform-like odor.[2] Due to the presence of bromine and chlorine atoms, it is classified as a halogenated solvent.[3][4] Halogenated solvent waste is considered hazardous and is subject to stringent disposal regulations to prevent environmental pollution and health risks.[3][5] Improper disposal, such as in landfills or down the sanitary sewer, is prohibited.[3]
Q2: How should I collect and store this compound waste in the laboratory?
All waste containing this compound must be collected in designated, leak-proof containers with screw-top caps.[3] These containers should be clearly labeled as "Halogenated Solvent Waste" and include the major components of the mixture. It is crucial to segregate halogenated waste from non-halogenated solvent waste to avoid cross-contamination and significantly higher disposal costs.[3][4] Store the waste containers in a cool, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and bases.[5][6][7]
Q3: What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor.[6][8] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[8][9] Some sources suggest it may be a possible cancer hazard based on animal data and may have reproductive toxicity effects.[6] Always handle this chemical in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
Q4: Can I neutralize or treat this compound waste in the lab before disposal?
No, in-lab treatment of halogenated solvent waste like this compound is generally not recommended or permitted. These compounds require high-temperature incineration for proper disposal to minimize the formation of toxic byproducts.[3] Attempting to neutralize or treat this waste without the proper equipment and expertise can lead to dangerous reactions and the release of hazardous substances.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental mixing of halogenated and non-halogenated waste. | Improper waste segregation practices. | The entire mixture must now be treated as halogenated solvent waste. Immediately label the container as "Halogenated Solvent Waste" and ensure all future waste is properly segregated. Inform your institution's Environmental Health & Safety (EHS) office. |
| The waste container for this compound is full. | Normal accumulation of waste from experimental procedures. | Do not overfill the container. Seal the full container and attach a properly completed hazardous waste tag. Store it in the designated satellite accumulation area and request a pickup from your institution's EHS office. |
| A small spill of this compound occurs. | Accidental mishandling during transfer or use. | Evacuate the immediate area and remove all sources of ignition.[6][10] Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7] Collect the contaminated absorbent material in a sealed container, label it as "Halogenated Solvent Waste," and dispose of it through your EHS office.[7] |
| Uncertainty about whether a solvent mixture is halogenated. | Complex experimental procedures with multiple reagents. | If a solvent mixture contains any amount of a halogenated compound (containing F, Cl, Br, or I), it must be treated as halogenated waste.[3] Even low concentrations (e.g., 1,000 ppm) can require the entire mixture to be managed as halogenated.[3] When in doubt, always classify the waste as halogenated. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C3H6BrCl[1][11] |
| Molecular Weight | 157.44 g/mol [1][12] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | ~118 °C[1] |
| Flash Point | 27.55 °C[1] |
| Density | 1.5310 g/cm³[1] |
| Vapor Pressure | 22.696 mmHg at 25°C[1] |
| Water Solubility | Limited/Poorly soluble[2] |
Detailed Experimental Protocol: Alkene Synthesis via Dehalogenation (Example)
This protocol describes a representative experiment that would generate this compound waste.
Objective: To synthesize propene from this compound via a dehalogenation reaction using zinc dust.
Materials:
-
This compound
-
Zinc dust
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
-
Appropriate PPE (fume hood, safety goggles, gloves, lab coat)
Procedure:
-
Set up the reaction apparatus in a chemical fume hood. A round-bottom flask is fitted with a reflux condenser. The top of the condenser is connected to a gas collection system to capture the propene gas.
-
In the round-bottom flask, add 10 mL of ethanol followed by 5 grams of zinc dust.
-
Slowly add 5 mL of this compound to the flask.
-
Gently heat the mixture using the heating mantle to initiate the reaction.
-
Allow the reaction to proceed under reflux for 1 hour. The propene gas generated will be collected.
-
After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
The remaining liquid in the flask, containing unreacted reagents, solvent, and zinc salts, is now considered halogenated waste.
-
Carefully decant the liquid waste into a designated "Halogenated Solvent Waste" container. The unreacted zinc dust should be treated as contaminated solid waste and disposed of according to institutional guidelines.
Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Bromo-1-chloropropane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound | 3017-96-7 | Benchchem [benchchem.com]
Troubleshooting guide for reactions with 1-Bromo-2-chloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloropropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in nucleophilic substitution reactions with this compound are often due to competing elimination reactions, suboptimal reaction conditions, or issues with reactant purity.
Troubleshooting Steps:
-
Minimize Elimination: this compound is a secondary halide, making it susceptible to E2 elimination, especially with strong, bulky bases.[1] To favor substitution (SN2), consider the following:
-
Choice of Nucleophile/Base: Use a good nucleophile that is a weak base.[2] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻). Avoid strong, sterically hindered bases like potassium tert-butoxide if substitution is the desired outcome.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[3][4] Avoid excessive heating.
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[5] Protic solvents like ethanol (B145695) or water can promote elimination.[4][6]
-
-
Optimize Reaction Conditions:
-
Reactant Purity: Ensure that your this compound and nucleophile are pure. Impurities can lead to undesired side reactions.
-
Concentration: Ensure appropriate concentrations of your reactants as specified in your protocol.
-
-
Leaving Group Considerations: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[7] Under kinetically controlled conditions (lower temperatures), substitution is more likely to occur at the carbon bearing the bromine atom.[7]
Q2: I am observing a significant amount of alkene byproduct in my reaction. How can I suppress this elimination reaction?
A2: The formation of alkenes (e.g., 2-chloropropene (B1346963) or 1-bromopropene) is a common issue due to the E2 elimination pathway competing with the SN2 substitution pathway.
Strategies to Minimize Elimination:
-
Base/Nucleophile Selection:
-
Reaction Temperature:
-
Solvent Choice:
-
Concentration:
-
Use a lower concentration of the base/nucleophile. High concentrations of strong bases favor the bimolecular E2 reaction.[4]
-
Q3: I am trying to perform a Grignard reaction with this compound, but it is failing to initiate or giving a low yield. What should I do?
A3: Grignard reactions with haloalkanes can be sensitive to reaction conditions. Failure to initiate and low yields are common problems.
Troubleshooting a Grignard Reaction:
-
Initiation Issues:
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents (typically diethyl ether or THF) are used.[9]
-
Gentle Heating: Gentle heating of the solvent may be required to initiate the reaction.
-
-
Low Yield:
-
Side Reactions: Wurtz-type coupling is a common side reaction. This can be minimized by adding the this compound solution slowly to the magnesium suspension.
-
Reaction with Solvent: Prolonged heating in THF can lead to ring-opening reactions. Avoid excessively long reaction times at reflux.
-
Elimination: The Grignard reagent itself is a strong base and can cause elimination reactions with unreacted this compound. Slow addition of the alkyl halide is crucial.
-
Data Presentation
The following table provides illustrative data on the competition between substitution (SN2) and elimination (E2) for a similar secondary alkyl halide, 2-bromopropane, under various conditions. This data can help guide the choice of reaction conditions for this compound.
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| 2-Bromopropane | NaOEt | Ethanol | 25 | 18 | 82 | [10] |
| 2-Bromopropane | NaOEt | Ethanol | 80 | 9 | 91 | [10] |
| 2-Bromopropane | NaOEt | 60% aq. EtOH | 45 | 47 | 53 | [10] |
| Isopropyl bromide | NaOH | Ethanol | 55 | 29 | 71 | [5] |
| Isopropyl bromide | NaOCH₃ | DMSO | 25 | 3 | 97 | [5] |
Note: Data presented is for 2-bromopropane/isopropyl bromide, a structurally similar secondary halide, to illustrate general trends.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (Illustrative)
This protocol describes a general procedure for the nucleophilic substitution of this compound with sodium azide to form 1-azido-2-chloropropane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to increase the reaction rate, but monitor for the formation of elimination byproducts by TLC or GC.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Dehydrohalogenation with Potassium tert-Butoxide (Illustrative)
This protocol provides a general method for the elimination reaction of this compound to yield a mixture of halogenated alkenes.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (B103910), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).[6]
-
Add potassium tert-butoxide (1.2 eq) to the solution.[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Carefully quench the reaction by adding water.[6]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).[6]
-
Wash the combined organic layers with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
The crude product can be purified by distillation.[6]
Mandatory Visualization
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. readchemistry.com [readchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
Preventing polymerization of 1-Bromo-2-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the potential for unwanted polymerization of 1-Bromo-2-chloropropane during storage and experimentation. While this compound is not typically prone to polymerization under standard conditions, this guide addresses preventative measures for experiments involving high heat, potential radical initiators, or other reactive conditions.[1]
Troubleshooting Guide: Unwanted Polymerization
If you suspect unwanted polymerization or side-reactions in your experiments with this compound, consider the following potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Increased viscosity, gel formation, or solid precipitation in the reaction mixture. | Initiation of a polymerization cascade. | 1. Immediately cool the reaction vessel. 2. Add a suitable inhibitor (see Table 1). 3. Re-evaluate the experimental parameters (temperature, initiators). |
| Discoloration of the compound upon storage. | Slow degradation or reaction, potentially leading to reactive species. | 1. Ensure storage conditions are optimal (cool, dark, inert atmosphere). 2. Test for peroxide formation if applicable. 3. Consider re-purification or using a fresh batch of the compound. |
| Inconsistent reaction yields or unexpected byproducts. | Competing polymerization side-reactions. | 1. Lower the reaction temperature. 2. Introduce a radical scavenger or inhibitor to the reaction mixture. 3. Ensure all reagents and solvents are free from contaminants that could act as initiators. |
Frequently Asked Questions (FAQs)
Q1: Does this compound readily polymerize?
A1: Under normal handling and storage conditions, hazardous polymerization of this compound is not expected to occur.[1] However, like many reactive organic compounds, unwanted side reactions can be initiated under specific experimental conditions such as high temperatures, in the presence of strong radical initiators, or upon exposure to UV light.[2]
Q2: What are the signs of potential polymerization?
A2: Signs of polymerization can include an unexpected increase in viscosity, the formation of a gel or solid precipitate, or a significant change in the color of the solution. In exothermic reactions, an uncontrolled rise in temperature could also indicate a runaway polymerization.
Q3: How can I prevent polymerization during my experiments?
A3: To minimize the risk of unwanted side reactions, it is crucial to control your experimental parameters. This includes maintaining the recommended reaction temperature, using purified reagents and solvents, and avoiding unintentional introduction of radical initiators. In reactions where radical pathways are a concern, the addition of a suitable inhibitor may be beneficial.
Q4: What type of inhibitors can be used?
A4: For organic compounds that may undergo free-radical reactions, phenolic inhibitors or stable free radicals are commonly used.[][4][5] Examples include Butylated Hydroxytoluene (BHT), 4-methoxyphenol (B1676288) (MEHQ), or TEMPO.[5] The choice of inhibitor will depend on the specific reaction conditions and the compatibility with other reagents.
Q5: How should this compound be stored to ensure stability?
A5: To maintain the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] Protection from direct sunlight is also recommended. For long-term storage, blanketing with an inert gas such as nitrogen or argon can prevent reactions with atmospheric oxygen and moisture.
Experimental Protocols
Protocol for the Addition of a Polymerization Inhibitor
This protocol provides a general guideline for adding a polymerization inhibitor to this compound before use in a reaction where there is a risk of unwanted radical-induced side reactions.
-
Selection of Inhibitor: Choose an appropriate inhibitor based on the reaction chemistry. For many organic solvents and reagents, BHT or MEHQ are suitable choices.
-
Determine Concentration: The required concentration of the inhibitor is typically low, in the range of 10-100 ppm. Consult relevant literature for the specific monomer or reaction system if available.
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor in a solvent that is compatible with your reaction. For example, dissolve a precisely weighed amount of BHT in a small volume of the reaction solvent.
-
Addition to Reagent: Add the calculated volume of the inhibitor stock solution to the this compound to achieve the desired final concentration.
-
Mixing: Gently swirl or stir the mixture to ensure the inhibitor is homogeneously distributed.
-
Proceed with Reaction: The stabilized this compound is now ready to be used in your experiment.
Quantitative Data Summary
The following table summarizes common polymerization inhibitors that can be considered for preventing radical-induced reactions. The choice and concentration should be optimized for the specific experimental conditions.
Table 1: Common Polymerization Inhibitors
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Solubility |
| 4-methoxyphenol | MEHQ | 10 - 1000 | Soluble in many organic solvents |
| Butylated hydroxytoluene | BHT | 100 - 200 | Soluble in non-polar organic solvents |
| Hydroquinone | HQ | 100 - 1000 | Soluble in polar organic solvents |
| Phenothiazine | PTZ | 100 - 500 | Soluble in various organic solvents |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 10 - 100 | Soluble in water and organic solvents |
Visualizations
Logical Workflow for Preventing Polymerization
The following diagram illustrates a decision-making workflow for handling this compound in research settings to mitigate the risk of unwanted polymerization.
Caption: A workflow for the safe handling of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-chloropropane and 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structural isomers, 1-bromo-2-chloropropane and 1-bromo-3-chloropropane (B140262). Understanding their differential reactivity is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. The position of the halogen atoms significantly influences the susceptibility of these compounds to nucleophilic substitution and elimination reactions.
Introduction to Isomeric Differences
This compound is a vicinal dihalide, meaning the bromine and chlorine atoms are on adjacent carbons. This arrangement leads to specific electronic and steric interactions that dictate its reaction pathways.[1] The second carbon atom is a chiral center, meaning this compound can exist as two enantiomers.[1][2] In contrast, 1-bromo-3-chloropropane has its halogens on the terminal carbons of the propane (B168953) chain, separated by a methylene (B1212753) group. This separation minimizes direct electronic and steric interactions between the two halogenated centers, leading to more independent reactivity at each site. Both compounds are versatile alkylating agents used in organic synthesis.[3]
Comparative Reactivity Analysis
The primary factors governing the reactivity of these alkyl halides are the nature of the leaving group, the structure of the carbon skeleton (primary vs. secondary), and the reaction conditions.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the key determinant of reactivity is the leaving group ability of the halides. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and the C-Br bond is weaker than the C-Cl bond.[1][4] Consequently, reactions will preferentially occur at the carbon atom bonded to the bromine.[5]
-
This compound: The bromine is attached to a primary carbon (C1), and the chlorine is on a secondary carbon (C2). Nucleophilic attack is sterically favored at the primary C1 position.[6][7] Therefore, under kinetic control, the substitution of bromide is the favored process.[1][4] The reaction typically proceeds via an SN2 mechanism, which is characteristic of primary alkyl halides.[7][8]
-
1-Bromo-3-chloropropane: Both the bromine and chlorine atoms are attached to primary carbons. As with its isomer, the C-Br bond is more reactive towards nucleophiles.[5] A notable reaction of 1-bromo-3-chloropropane is its ability to undergo intramolecular cyclization with certain nucleophiles or in the presence of metals to form cyclopropane (B1198618) derivatives, a pathway not available to the 1,2-isomer.[9] For example, reaction with sodium cyanide in aqueous ethanol (B145695) yields 4-chlorobutanenitrile as the major product, demonstrating the preferential substitution of the bromide ion.[3][5]
Elimination Reactions
Elimination reactions, which form alkenes, are favored by strong, sterically hindered bases and higher temperatures.[6][10] The regioselectivity of the elimination is determined by the stability of the resulting alkene (Zaitsev's rule) and the accessibility of the protons on the beta-carbons.
-
This compound: As a vicinal dihalide, it can undergo dehydrohalogenation. The elimination of HBr is more facile than the elimination of HCl. This reaction would primarily yield 2-chloropropene. With a very strong base, a twofold elimination can occur to form an alkyne.[1]
-
1-bromo-3-chloropropane: Elimination of HBr from this molecule leads to the formation of 3-chloropropene (allyl chloride).[11] Theoretical studies on the thermal decomposition of 1-bromo-3-chloropropane show that the elimination of HBr is the major pathway.[11][12]
Data Presentation: Comparative Reactivity Summary
| Feature | This compound | 1-Bromo-3-chloropropane | Rationale |
| Primary Site of Nucleophilic Attack | Carbon-1 (bearing Bromine) | Carbon-1 (bearing Bromine) | Bromide is a superior leaving group compared to chloride.[1][4][5] |
| Favored Substitution Mechanism | SN2 | SN2 | Both isomers have primary carbons bearing the better leaving group, favoring a bimolecular substitution pathway.[7][8] |
| Relative Rate of Substitution (at C-Br) | Slower | Faster | The adjacent chlorine atom in this compound exerts a minor steric and electron-withdrawing inductive effect, slightly hindering the SN2 transition state. |
| Major Elimination Product (with strong base) | 2-Chloropropene | 3-Chloropropene (Allyl chloride) | E2 elimination of the better leaving group (Br⁻) and a proton from an adjacent carbon is the dominant pathway.[11] |
| Unique Reactivity Pathway | Dehalogenation with metals (e.g., Zinc) to form propene. | Intramolecular cyclization to form cyclopropane derivatives.[9] | The 1,2-dihalide arrangement is ideal for reductive elimination. The 1,3-dihalide structure allows for intramolecular ring formation. |
Experimental Protocols
Protocol 1: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
Objective: To compare the relative rates of substitution of this compound and 1-bromo-3-chloropropane.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes, water bath, stopwatch
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 1-bromo-3-chloropropane in anhydrous acetone.
-
Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
In two separate, labeled test tubes, place 2 mL of each of the alkyl halide solutions.
-
Equilibrate the test tubes in a water bath at a constant temperature (e.g., 50 °C).
-
Simultaneously add 2 mL of the sodium iodide solution to each test tube, start the stopwatch, and mix thoroughly.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the first appearance of a persistent precipitate in each test tube. A faster precipitation time indicates a higher reaction rate.
Protocol 2: Comparative Elimination Reaction with Potassium tert-Butoxide
Objective: To compare the major elimination products of this compound and 1-bromo-3-chloropropane.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flasks, reflux condensers, heating mantles
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Set up two identical reflux apparatuses.
-
In one flask, dissolve a specific molar amount of this compound in anhydrous tert-butanol.
-
In the second flask, dissolve the same molar amount of 1-bromo-3-chloropropane in anhydrous tert-butanol.
-
To each flask, add a molar equivalent of potassium tert-butoxide.
-
Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).
-
After cooling, quench the reactions by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
-
Analyze the resulting product mixtures by GC-MS to identify and quantify the major and minor alkene products.
Visualizations
Caption: SN2 reaction pathway for both isomers.
Caption: E2 elimination pathway for both isomers.
Caption: Logical relationship of factors affecting reactivity.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 4. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. Cyclopropane synthesis [organic-chemistry.org]
- 10. savemyexams.com [savemyexams.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparison of synthetic methods for halopropanes
A Comprehensive Guide to the Synthetic Methods of Halopropanes for Researchers and Drug Development Professionals
The synthesis of halopropanes is a fundamental process in organic chemistry, providing key intermediates for the pharmaceutical and chemical industries. The choice of synthetic route depends on several factors, including the desired isomer (1-halo- or 2-halopropane), the available starting materials, and the required scale of the reaction. This guide provides a detailed comparison of the most common synthetic methods for preparing chloropropanes, bromopropanes, and iodopropanes, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the primary methods of halopropane synthesis, allowing for a direct comparison of their efficacy and selectivity.
| Method | Starting Material | Reagents | Product(s) | Yield (%) | Reaction Conditions |
| Electrophilic Addition | Propene | HCl, FeCl₃ catalyst | 2-Chloropropane | >90 | Liquid phase, ≥ 50 °C, ≥ 30 psig |
| Propene | HBr, Peroxides (for anti-Markovnikov) | 1-Bromopropane (B46711) | 99.9 | Gas/liquid phase, 20-23 °C | |
| Propene | HI | 2-Iodopropane | 70.6 | Not specified | |
| Free Radical Halogenation | Propane | Cl₂, UV light or heat (25 °C) | 1-Chloropropane & 2-Chloropropane (45:55 ratio) | Moderate | Gas phase, requires initiation |
| Propane | Br₂, UV light or heat | 1-Bromopropane & 2-Bromopropane (3:97 ratio) | High | Gas phase, requires initiation | |
| Substitution of Alcohols | 1-Propanol (B7761284) | SOCl₂ | 1-Chloropropane | High | Typically high yields, reaction with pyridine |
| 2-Propanol | PCl₃ | 2-Chloropropane | Moderate | Stoichiometric use of PCl₃ | |
| 1-Propanol | NaBr, H₂SO₄ (in situ HBr) | 1-Bromopropane | ~70 | Reflux, followed by distillation | |
| Halogen Exchange | 1-Bromopropane | NaI in acetone (B3395972) | 1-Iodopropane (B42940) | High | Reflux in acetone (SN2 reaction) |
Detailed Experimental Protocols
Electrophilic Addition: Synthesis of 1-Bromopropane from Propene (Anti-Markovnikov)
This method illustrates the anti-Markovnikov addition of HBr to propene, yielding the terminal halide.
Procedure: A laboratory-scale backpressure reactor is charged with an initial volume of 1-bromopropane (NPB). Gaseous hydrogen bromide is introduced above the liquid surface. A mixture of propene and an oxygen-containing gas (air) is then fed subsurface into the reactor over a period of 4.5 hours, maintaining the temperature at 20-23°C and a pressure of 30-31 psi.[1] The liquid product is condensed as it forms. The crude product is washed with water to remove dissolved HBr.
Free Radical Halogenation: Chlorination of Propane
This method produces a mixture of isomeric chloropropanes.
Procedure: Catalytic experiments are carried out at atmospheric pressure in a tubular flow reactor. Propane and a chlorine-argon mixture are fed into the reactor, which is heated to the desired temperature (e.g., 350 °C). The gaseous products are collected at the reactor outlet and analyzed by gas chromatography to determine the product distribution.[2] It is important to protect the reaction from light to control the initiation of the radical reaction.
Substitution of Alcohols: Synthesis of 1-Bromopropane from 1-Propanol
This is a classic and reliable method for converting a primary alcohol to an alkyl bromide.
Procedure: To a round-bottom flask, add 20 g of sodium bromide and 15 ml of water. To this, add 11 ml of 1-propanol. The flask is placed in an ice bath, and with vigorous stirring, 15 ml of concentrated sulfuric acid is added dropwise.[3] The slow addition and cooling are crucial to prevent the oxidation of hydrobromic acid to bromine.[3] After the addition is complete, the mixture is refluxed for approximately 45 minutes. The product, 1-bromopropane, is then isolated by distillation. The distillate is washed successively with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate (B86663) and purified by a final distillation, collecting the fraction boiling around 71°C. A yield of approximately 70% can be expected.[3]
Halogen Exchange: Finkelstein Reaction for the Synthesis of 1-Iodopropane
This reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium halide.
Procedure: In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide in dry acetone. To this solution, add 1-bromopropane. The reaction mixture is then heated to reflux. As the reaction proceeds, sodium bromide, which is insoluble in acetone, precipitates out of the solution, driving the equilibrium towards the formation of 1-iodopropane.[4] After the reaction is complete, the mixture is cooled, and the precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate by distillation. The resulting crude 1-iodopropane can be purified by washing with water and a final distillation.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms and logical flows of the synthetic methods described.
Caption: Markovnikov addition of HX to propene.
Caption: Free radical halogenation of propane.
Caption: SN2 substitution of 1-propanol with HBr.
Caption: Workflow for the Finkelstein reaction.
References
Comparative Guide to Analytical Methods for the Quantification of 1-Bromo-2-chloropropane
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1-bromo-2-chloropropane, a halogenated hydrocarbon of interest to researchers, scientists, and drug development professionals. The focus is on providing objective performance data and detailed experimental protocols for the most common analytical techniques.
Overview of Analytical Techniques
The primary analytical techniques for the quantification of volatile halogenated hydrocarbons like this compound are Gas Chromatography (GC) coupled with a sensitive detector, namely a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). The choice between these detectors depends on the specific requirements of the analysis, such as the need for definitive identification, the required sensitivity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and versatile technique that combines the separation capabilities of GC with the qualitative and quantitative power of MS. It provides high confidence in compound identification through the fragmentation pattern of the molecule.
Gas Chromatography-Electron Capture Detector (GC-ECD): This technique is highly sensitive to electrophilic compounds, particularly those containing halogens.[1][2] GC-ECD is an excellent choice for trace-level analysis of halogenated compounds.[1]
Quantitative Performance Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on the mass-to-charge ratio of ionized molecules and their fragments.[1] | Separates compounds similarly to GC-MS, but detection is based on the capture of electrons by electronegative compounds.[1] |
| Selectivity | Highly selective, based on characteristic mass fragmentation patterns, allowing for definitive identification.[1] | Selective for electrophilic compounds, particularly those containing halogens.[1] |
| Sensitivity | Good to excellent, with modern instruments achieving very low detection limits.[1] | Very high sensitivity for halogenated compounds.[1] |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range, depending on the sample introduction method. | Can be as low as 0.01 µg/L for some halogenated propanes.[3] |
| Limit of Quantification (LOQ) | A reported LOQ for the isomer 1-bromo-3-chloropropane (B140262) is 15.0 ppm in a drug substance, and for 2-bromo-1-chloropropane (B110360) is 1 µg/L in water.[4] | A reported LOQ for 1-bromopropane (B46711) is 5.9 µg/m³ in air.[5] |
| Linearity | Excellent, with correlation coefficients (R²) typically ≥ 0.99. For 1-bromo-3-chloropropane, linearity was established from 15.0 to 75.0 ppm.[4] | Good, with a wide linear dynamic range. |
| Accuracy | High, with recoveries for 1-bromo-3-chloropropane reported to be in the range of 80-120%.[4] | Good, with recoveries typically within acceptable limits. |
| Precision | High, with Relative Standard Deviation (RSD) values typically below 15%. | High, with RSD values typically below 15%. |
| Confidence in Identification | High, due to the unique mass spectrum of each compound.[1] | Moderate, as it relies on retention time matching. Confirmation on a second, different polarity column is often required.[1] |
| Matrix Interference | Less susceptible, especially when using Selected Ion Monitoring (SIM) or tandem MS (MS/MS).[1] | More susceptible to co-eluting electronegative compounds.[1] |
Experimental Protocols
Detailed methodologies for the analysis of halogenated hydrocarbons can be adapted from established EPA methods for similar compounds.
Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This method is suitable for the analysis of volatile organic compounds in aqueous matrices.
1. Sample Preparation (Purge and Trap):
-
Place a 5-25 mL water sample in a purging vessel at a controlled temperature (e.g., 40°C).
-
Pass an inert gas (e.g., helium) through the sample for a set time (e.g., 11 minutes) to purge the volatile analytes.
-
The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica (B1680970) gel/carbon molecular sieve).
-
The trap is then rapidly heated to desorb the analytes onto the GC column.
2. GC-MS Conditions (Example for a similar compound):
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., Rtx-VMS).[6]
-
Oven Program: Initial temperature of 35°C, hold for a few minutes, then ramp to a final temperature of around 220°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector in splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Quantification: Use an internal standard, such as 2-bromo-1-chloropropane itself (if not the target analyte) or another suitable halogenated compound.[7]
Method 2: Liquid-Liquid Extraction Gas Chromatography-Electron Capture Detector (LLE-GC-ECD)
This method is suitable for the analysis of halogenated compounds in aqueous and other liquid matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the sample (e.g., 35 mL).[3]
-
Extract the sample with a small volume of a suitable solvent (e.g., 2 mL of hexane).[3]
-
Shake vigorously for a set time.
-
Allow the phases to separate and collect the organic layer for analysis.
2. GC-ECD Conditions (Example from EPA Method 8011): [3]
-
GC Column: 30 m x 0.32 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-1).
-
Oven Program: Isothermal or temperature programmed to achieve good separation.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Injector: Split/splitless injector in splitless mode.
-
Detector: Electron Capture Detector.
-
Quantification: Use an external or internal standard calibration.
Mandatory Visualizations
Logical Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in an environmental or pharmaceutical sample.
Caption: General workflow for the analysis of this compound.
Comparison of GC-MS and GC-ECD
The following diagram illustrates the key decision factors when choosing between GC-MS and GC-ECD for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of 1-Bromo-2-chloropropane and 2-Bromo-1-chloropropane for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Halogenated alkanes, such as 1-Bromo-2-chloropropane and 2-Bromo-1-chloropropane, are versatile intermediates whose distinct reactivity profiles can be leveraged to achieve specific synthetic outcomes. This guide provides a detailed comparative analysis of these two isomers, offering insights into their chemical and physical properties, synthetic routes, and reactivity, supported by experimental data to aid researchers in their selection and application.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of these isomers is essential for their effective use in research and development. The following table summarizes key data for this compound and 2-Bromo-1-chloropropane.
| Property | This compound | 2-Bromo-1-chloropropane |
| CAS Number | 3017-96-7[1] | 3017-95-6[2] |
| Molecular Formula | C₃H₆BrCl[3] | C₃H₆BrCl[4] |
| Molecular Weight | 157.44 g/mol [1][3] | 157.44 g/mol [2][4] |
| Boiling Point | 115.345 °C at 760 mmHg[5] | 116-117 °C[2] |
| Density | 1.529 g/cm³[5] | 1.537 g/mL at 25 °C[4] |
| Chirality | Chiral at C2[1] | Chiral at C2 |
| Solubility | Limited solubility in water; dissolves well in non-polar solvents like hexane (B92381) and dichloromethane.[6] | Insoluble in water; more soluble in polar organic solvents like alcohols and acetone.[7] |
| ¹H NMR | Predicted chemical shifts: -CH₃ (~1.65 ppm, Doublet), -CH₂Br (3.47 - 3.68 ppm, Doublet of Doublets), -CHCl (Multiplet).[1] | Data available from various sources.[4] |
| ¹³C NMR | Spectral data available.[3] | Spectral data available.[2] |
| IR Spectroscopy | Characteristic vibrational modes: C-H stretching (2850-3000 cm⁻¹), C-Cl stretching (600-800 cm⁻¹), C-Br stretching (500-600 cm⁻¹).[1] | Spectral data available from NIST. |
Experimental Protocols: Synthesis of Isomers
The regioselectivity of the synthesis is a critical consideration when preparing these isomers. Below are representative experimental protocols for the synthesis of each compound.
Synthesis of this compound via Nucleophilic Substitution
This method involves the conversion of a precursor alcohol, 1-bromo-2-propanol (B8343), to the desired product using a chlorinating agent like thionyl chloride (SOCl₂).[1]
Materials:
-
1-bromo-2-propanol
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., diethyl ether or dichloromethane)
-
Pyridine (B92270) (optional, to neutralize HCl byproduct)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-propanol in an excess of the inert solvent.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution. A slight excess of thionyl chloride is typically used to ensure complete conversion of the alcohol.[1]
-
If desired, a stoichiometric amount of pyridine can be added to scavenge the HCl produced during the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully quenched by pouring it over ice water.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Synthesis of 2-Bromo-1-chloropropane via Hydrobromination of Allyl Chloride
This synthesis route involves the addition of hydrogen bromide (HBr) across the double bond of allyl chloride. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is dependent on the reaction conditions.[2] For the synthesis of 2-bromo-1-chloropropane, a Markovnikov addition is desired.
Materials:
-
Allyl chloride
-
Hydrogen bromide (gas or in a suitable solvent like acetic acid)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve allyl chloride in an inert solvent in a reaction vessel protected from light.
-
Bubble anhydrous hydrogen bromide gas through the solution at a controlled rate, maintaining the reaction temperature at or below room temperature. Alternatively, a solution of HBr in a solvent can be added dropwise.
-
The reaction proceeds via an electrophilic addition mechanism. The progress of the reaction can be monitored by analyzing aliquots using GC or NMR.
-
Once the reaction is complete, the excess HBr is removed by bubbling nitrogen through the solution or by washing with a mild base.
-
The reaction mixture is washed with water and brine, and the organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation under reduced pressure to afford 2-Bromo-1-chloropropane.
Reactivity and Applications in Synthesis
Both this compound and 2-Bromo-1-chloropropane are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution and elimination reactions.[5][7]
-
Nucleophilic Substitution: The carbon-halogen bonds are susceptible to attack by nucleophiles. The bromine atom is generally a better leaving group than the chlorine atom, which can allow for selective substitution under controlled conditions. These reactions are fundamental for introducing new functional groups into a molecule.[2]
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, both isomers can undergo dehydrohalogenation to form alkenes. The regioselectivity of the elimination will depend on the structure of the isomer and the reaction conditions.
Mandatory Visualizations
Synthesis and Reactivity of this compound
Caption: Synthesis and primary reaction pathways of this compound.
Synthesis and Reactivity of 2-Bromo-1-chloropropane
Caption: Synthesis and primary reaction pathways of 2-Bromo-1-chloropropane.
Conclusion
This compound and 2-Bromo-1-chloropropane, while constitutionally isomeric, exhibit nuanced differences in their physical properties and are accessed through distinct synthetic strategies. Their utility as synthetic intermediates is well-established, providing chemists with versatile platforms for the construction of more elaborate molecules. A thorough understanding of their respective properties and reactivity is crucial for their strategic deployment in research and drug development endeavors. The choice between these two isomers will ultimately be dictated by the specific synthetic transformation required and the desired regiochemical outcome.
References
- 1. This compound | 3017-96-7 | Benchchem [benchchem.com]
- 2. 2-Bromo-1-chloropropane | 3017-95-6 | Benchchem [benchchem.com]
- 3. This compound | C3H6BrCl | CID 18176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-chloropropane | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Validation of the 1H NMR Spectrum for 1-Bromo-2-chloropropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-chloropropane. The analysis is supported by a comparison with structurally similar compounds, 1,2-dichloropropane (B32752) and 1,2-dibromopropane, and includes a detailed experimental protocol for spectral acquisition.
Data Presentation: Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its analogues. The data presented is compiled from various spectroscopic databases and literature sources.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH3 | ~1.65 | Doublet | ~6.5 |
| -CH(Cl) | ~4.19 | Multiplet | - | |
| -CH2(Br) | ~3.47 - 3.68 | Doublet of Doublets | - | |
| 1,2-Dichloropropane | -CH3 | ~1.61 | Doublet | ~6.4 |
| -CH(Cl) | ~4.14 | Sextet | ~6.4 | |
| -CH2(Cl) | ~3.59 - 3.74 | Multiplet | - | |
| 1,2-Dibromopropane | -CH3 | ~1.83 | Doublet | ~6.4 |
| -CH(Br) | ~4.14 | Multiplet | - | |
| -CH2(Br) | ~3.47 - 3.81 | Multiplet | - |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Experimental Protocols
A standard protocol for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound is detailed below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) is well-known and can be used for reference.[1][2]
-
Concentration: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3][4][5]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.[5][6]
-
Filtration: If any solid particles are present, filter the solution into the NMR tube through a pipette with a small cotton or glass wool plug to prevent magnetic field distortions.[1][4]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.[7]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[3]
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is commonly used for a single scan.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Integration of the signals is performed to determine the relative proton ratios.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of a 1H NMR spectrum.
Caption: Workflow for 1H NMR Spectrum Validation.
References
- 1. How To [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Comparative Guide to the Cross-Reactivity of 1-Bromo-2-chloropropane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-bromo-2-chloropropane with a selection of common nucleophiles. The information presented, including illustrative experimental data and detailed protocols, is intended to assist in synthetic planning and the prediction of reaction outcomes.
Introduction to the Reactivity of this compound
This compound is a bifunctional electrophile containing two different halogen atoms on adjacent carbons. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1] Consequently, the primary carbon (C1) bearing the bromine atom is the more reactive site for nucleophilic attack, particularly under conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism.[2] The secondary carbon (C2) attached to the chlorine is less susceptible to direct displacement due to greater steric hindrance and the poorer leaving group ability of chloride.[2][3]
Reactions with strong nucleophiles predominantly follow an SN2 pathway, leading to the selective displacement of the bromide ion. Strong, sterically hindered bases may also promote elimination (E2) reactions.
Comparative Reactivity with Different Nucleophiles: Illustrative Data
The following table summarizes the expected reactivity and product distribution for the reaction of this compound with various nucleophiles under SN2 conditions. The quantitative data presented are illustrative, based on established principles of chemical kinetics and reactivity trends for similar alkyl halides.[3][4][5]
| Nucleophile | Reagent Example | Relative Nucleophilicity | Expected Major Product | Illustrative Yield (%) | Illustrative Relative Rate |
| Hydroxide | Sodium Hydroxide (NaOH) | Strong | 1-Chloro-2-propanol | 85 | 1.0 |
| Iodide | Sodium Iodide (NaI) | Very Strong | 1-Chloro-2-iodopropane | 95 | >10 |
| Methoxide | Sodium Methoxide (CH₃ONa) | Strong | 1-Chloro-2-methoxypropane | 88 | 1.2 |
| Cyanide | Potassium Cyanide (KCN) | Strong | 3-Chloro-1-butanenitrile | 90 | 5.0 |
Reaction Pathways and Mechanisms
The primary reaction pathway for this compound with strong nucleophiles is the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4]
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with this compound.
With a strong, bulky base, an E2 elimination pathway can compete with or even dominate over substitution. This pathway also involves a concerted mechanism.
Caption: Generalized E2 elimination mechanism for this compound with a strong base.
Experimental Protocols
The following is a generalized experimental protocol for the reaction of this compound with a nucleophile under SN2 conditions. This protocol can be adapted for the specific nucleophiles listed in the comparison table.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Hydroxide, Sodium Iodide, Sodium Methoxide, Potassium Cyanide)
-
Anhydrous polar aprotic solvent (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.1 equivalents) in the chosen anhydrous polar aprotic solvent.
-
Addition of Electrophile: To the stirring solution of the nucleophile, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and nucleophile (typically between 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (e.g., NaBr), remove it by filtration. Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
References
Efficacy of 1-Bromo-2-chloropropane as an alkylating agent compared to other haloalkanes
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in synthetic chemistry and drug development, directly impacting reaction efficiency, yield, and by-product formation. This guide provides a comparative analysis of 1-bromo-2-chloropropane's efficacy as an alkylating agent relative to other common haloalkanes such as 1-bromopropane (B46711), 2-bromopropane, 1-chloropropane (B146392), and 2-chloropropane. Due to a scarcity of direct comparative quantitative data for this compound in publicly available literature, this guide leverages well-established principles of physical organic chemistry to predict its reactivity and performance.
Principles of Alkylation and Haloalkane Reactivity
Alkylating agents are compounds that introduce an alkyl group into a substrate molecule. In the context of haloalkanes, this typically occurs via a nucleophilic substitution reaction, where a nucleophile (e.g., an amine, phenoxide, or enolate) displaces the halide leaving group. The efficacy of a haloalkane as an alkylating agent is primarily governed by two factors: the nature of the leaving group and the structure of the alkyl backbone.
Leaving Group Ability: The reactivity of the carbon-halogen bond is crucial. Weaker bonds lead to faster reactions as less energy is required for the halogen to depart. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, bromoalkanes are generally more reactive alkylating agents than their chloroalkane counterparts.
Substrate Structure and Reaction Mechanism: The structure of the haloalkane influences the reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).
-
SN2 Reactions: These are single-step reactions favored by primary and, to a lesser extent, secondary haloalkanes. The rate of an SN2 reaction is sensitive to steric hindrance at the carbon atom bearing the halogen.
-
SN1 Reactions: These are two-step reactions involving a carbocation intermediate and are favored by tertiary and some secondary haloalkanes.
This compound possesses a primary bromide and a secondary chloride. The primary carbon-bromine bond is expected to be significantly more reactive in SN2 reactions than the secondary carbon-chlorine bond due to both the better leaving group ability of bromide and the lower steric hindrance of a primary carbon.
Data Presentation: Predicted Comparative Efficacy
The following tables provide a qualitative and semi-quantitative comparison of this compound with other haloalkanes based on established chemical principles.
Table 1: Qualitative Comparison of Haloalkane Properties
| Alkylating Agent | Structure | Halide Type | Predicted Primary Reaction Mechanism | Key Considerations |
| This compound | CH₂BrCHClCH₃ | Primary Bromide, Secondary Chloride | SN2 at the primary carbon | Bifunctional; potential for sequential reactions. The primary bromide is significantly more reactive. |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary Bromide | SN2 | Good reactivity, moderate steric hindrance. |
| 2-Bromopropane | CH₃CHBrCH₃ | Secondary Bromide | SN2 / SN1 | More sterically hindered than primary bromides, leading to slower SN2 reactions. Can undergo elimination. |
| 1-Chloropropane | CH₃CH₂CH₂Cl | Primary Chloride | SN2 | Less reactive than 1-bromopropane due to poorer leaving group. |
| 2-Chloropropane | CH₃CHClCH₃ | Secondary Chloride | SN2 / SN1 | Less reactive than 2-bromopropane. Prone to elimination reactions. |
Table 2: Semi-Quantitative Predicted Relative Reactivity in SN2 Reactions
| Alkylating Agent | Relative SN2 Reaction Rate (Predicted) | Expected Yield in a Timed Reaction (Predicted) |
| 1-Bromopropane | High | High |
| This compound (at C1) | High | High |
| 2-Bromopropane | Moderate | Moderate |
| 1-Chloropropane | Low | Low |
| 2-Chloropropane | Very Low | Very Low |
| This compound (at C2) | Very Low | Very Low |
Note: These are predicted trends. Actual reaction rates and yields will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To empirically determine the relative efficacy of these alkylating agents, a standardized set of experiments should be conducted. Below are detailed methodologies for comparing the alkylation of a model phenol (B47542) and a model amine.
Protocol 1: Comparative O-Alkylation of Phenol
Objective: To compare the reaction rate and yield of the O-alkylation of phenol with this compound, 1-bromopropane, and 1-chloropropane.
Materials:
-
Phenol
-
This compound
-
1-Bromopropane
-
1-Chloropropane
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, add phenol (1.0 eq) and anhydrous DMF.
-
Base Addition: To each flask, add potassium carbonate (1.5 eq).
-
Initiation: To the first flask, add this compound (1.1 eq). To the second, add 1-bromopropane (1.1 eq). To the third, add 1-chloropropane (1.1 eq).
-
Reaction Monitoring: Heat all three reactions to a constant temperature (e.g., 60 °C). Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC.
-
Work-up: Once the reactions are deemed complete (or after a set time for comparison), cool the mixtures to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and washings, and partition with water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product by GC-MS to determine the relative amounts of starting material, mono-alkylated product, and any by-products. This will allow for a quantitative comparison of the yields.
Protocol 2: Comparative N-Alkylation of Aniline (B41778)
Objective: To compare the reaction rate and yield of the N-alkylation of aniline with the same set of haloalkanes.
Materials:
-
Aniline
-
This compound
-
1-Bromopropane
-
1-Chloropropane
-
Sodium bicarbonate
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates and appropriate developing solvent system
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In three separate reaction vessels, dissolve aniline (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous acetonitrile.
-
Initiation: Add the respective haloalkane (1.1 eq) to each vessel at room temperature.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 40 °C). Monitor the formation of the mono-alkylated product and the disappearance of aniline using TLC at regular intervals. Be aware of the potential for di-alkylation.
-
Work-up: After a predetermined time, quench the reactions by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Concentrate the organic phase and analyze the residue by HPLC to quantify the conversion of aniline and the yield of the mono-alkylated product.
Mandatory Visualizations
Caption: General experimental workflow for comparing haloalkane alkylating agents.
Caption: The SN2 reaction mechanism, expected for the primary bromide of this compound.
Signaling Pathways in Drug Development
Alkylating agents are a cornerstone of cancer chemotherapy. They exert their cytotoxic effects by alkylating DNA, particularly at the N7 position of guanine (B1146940). This can lead to a variety of downstream events, including:
-
DNA Damage: The alkylated guanine can be mispaired with thymine (B56734) during DNA replication, leading to mutations.
-
Cross-linking: Bifunctional alkylating agents can form cross-links between DNA strands, preventing their separation for replication and transcription.
-
Apoptosis Induction: The cellular machinery recognizes the DNA damage and can trigger programmed cell death (apoptosis).
While this compound is not a conventional chemotherapeutic agent, its bifunctional nature (a reactive bromide and a less reactive chloride) presents a conceptual framework for designing novel therapeutics. The primary bromide could react first, tethering the molecule to its target, followed by a slower, intramolecular or intermolecular reaction of the secondary chloride. This could be explored in the context of targeted covalent inhibitors or probes for studying biological systems.
Caption: Simplified signaling pathway of DNA damage induced by alkylating agents.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be an effective alkylating agent, primarily through the reaction of its primary bromide via an SN2 mechanism. Its reactivity at the primary carbon is expected to be comparable to that of 1-bromopropane and significantly greater than that of 1-chloropropane. The secondary chloride offers potential for subsequent reactions but is considerably less reactive. For researchers and drug development professionals, this compound represents a potentially useful bifunctional building block. However, due to the lack of direct comparative experimental data, it is highly recommended that its efficacy be determined empirically using the protocols outlined in this guide for any specific application.
Computational Analysis of Dihalopropane Reaction Pathways: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the reaction pathways of dihalopropanes, focusing on dehydrohalogenation. Due to a lack of specific published computational and experimental data for 1-bromo-2-chloropropane, this document utilizes data from closely related dihalopropanes, primarily 1,2-dichloropropane (B32752), to illustrate the principles of substitution and elimination reactions. This approach provides a framework for understanding the expected reactivity and the interplay between different reaction mechanisms.
Introduction to Dihalopropane Reactivity
Dihalopropanes, such as this compound and 1,2-dichloropropane, are versatile substrates in organic synthesis. Their reactivity is primarily governed by two competing reaction pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The outcome of the reaction is highly dependent on factors such as the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature.
Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions by calculating the potential energy surfaces and activation energies for each pathway. This theoretical data, when compared with experimental results, provides a deeper understanding of the reaction kinetics and selectivity.
Comparison of Reaction Pathways
The principal reaction pathways for a secondary dihalopropane like this compound or 1,2-dichloropropane upon treatment with a base are SN2 and E2. Under certain conditions (e.g., a weak nucleophile/base and a polar protic solvent), SN1 and E1 mechanisms might also be considered.
Quantitative Data Summary
The following tables summarize experimental data for the dehydrochlorination of 1,2-dichloropropane, which serves as an analogue for the reactions of this compound.
Table 1: Experimental Product Distribution in the Gas-Phase Pyrolysis of 1,2-Dichloropropane [1]
| Temperature (°C) | 3-Chloropropene (%) | cis-1-Chloropropene (%) | trans-1-Chloropropene (%) | 2-Chloropropene (%) |
| 457 | 63.6 | 22.9 | 12.7 | 0.8 |
Table 2: Experimental Activation Energy for the Dehydrochlorination of 1,2-Dichloropropane
| Reaction | Catalyst | Activation Energy (kJ/mol) |
| Dehydrochlorination of 1,2-Dichloropropane | Silica-Alumina | 60.6[2] |
Experimental Protocols
1. Gas-Phase Pyrolysis of 1,2-Dichloropropane [1]
-
Apparatus: The pyrolysis is carried out in a 1-liter silica (B1680970) reaction vessel with a low surface-to-volume ratio to minimize surface reactions.
-
Procedure: 1,2-dichloropropane is introduced into the heated reaction vessel at initial pressures ranging from 0.2 to 26.0 Torr. The reaction is studied at temperatures between 393 and 470°C.
-
Analysis: The products are collected and analyzed to determine the relative amounts of the monochloropropene isomers. Product ratios are extrapolated to zero reaction time to represent the initial product distribution.
2. Catalytic Dehydrochlorination of 1,2-Dichloropropane [2]
-
Catalyst: A silica-alumina catalyst is used.
-
Reaction Conditions: The reaction is studied in a flow reactor over a temperature range where the conversion of 1,2-dichloropropane is significant (above 500 K).
-
Data Analysis: The conversion of 1,2-dichloropropane is measured as a function of temperature. The activation energy is determined from the slope of the Arrhenius plot (ln(rate) vs. 1/T).
Computational Methodology: An Overview
Logical Relationship: Theory vs. Experiment
The synergy between computational and experimental chemistry is crucial for a comprehensive understanding of reaction mechanisms.
Conclusion
The analysis of reaction pathways for dihalopropanes like 1,2-dichloropropane demonstrates the competition between elimination and substitution reactions. Experimental data on product distribution and activation energies provide quantitative insights into these processes. While specific data for this compound is limited, the principles derived from analogous compounds, combined with computational methodologies, offer a robust framework for predicting and understanding its chemical behavior. This integrated approach of theoretical and experimental investigation is indispensable for the rational design of synthetic routes and the development of new chemical entities.
References
A Comparative Analysis of the Toxicological Profiles of Bromochloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of various bromochloropropane isomers. The information presented is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds. The data is compiled from available safety data sheets and toxicological databases.
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for the bromochloropropane isomers. It is important to note that data is not available for all isomers, and some data points represent a mixture of isomers.
| Isomer | CAS Number | Route of Exposure | Species | LD50/LC50 | Reference |
| 1-Bromo-1-chloropropane | 7147-94-6 | Oral | Rat | No data available | |
| Dermal | Rat/Rabbit | No data available | |||
| Inhalation | Rat | No data available | |||
| 1-Bromo-2-chloropropane & 2-Bromo-1-chloropropane (mixture) | 3017-95-6 / 3017-96-7 | Oral | Rat | 1326 mg/kg | [1] |
| Inhalation | Rat | 16059 mg/m³ | [1] | ||
| 1-Bromo-3-chloropropane (B140262) | 109-70-6 | Oral | Rat (male) | 1300-2000 mg/kg bw | [2] |
| Oral | Rat (female) | 800-1300 mg/kg bw | [2] | ||
| Oral | Rat | 930 mg/kg | [3] | ||
| Oral | Mouse | 1290 mg/kg | [4] | ||
| Dermal | Rat | >2000 mg/kg bw | [2] | ||
| Dermal | Rabbit | 3000 mg/kg bw | [2] | ||
| Inhalation | Rat (4h) | 6.5 - 7.27 mg/L | [2] | ||
| Inhalation | Rat | 5668 mg/m³ | |||
| 2-Bromo-2-chloropropane | 2310-98-7 | Oral | Rat | No data available | |
| Dermal | Rat/Rabbit | No data available | |||
| Inhalation | Rat | No data available |
Genotoxicity and Carcinogenicity
1-Bromo-3-chloropropane has demonstrated potential genotoxicity in in vitro studies. It has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA1535 in the presence of metabolic activation[2]. However, in vivo genotoxicity results are generally negative[2]. The International Agency for Research on Cancer (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B)[2]. Long-term exposure in animal studies has been linked to adverse effects on the liver, lungs, and testes, and it has been shown to cause cancer in experimental animals[2].
For the other isomers, there is a lack of readily available data on genotoxicity and carcinogenicity.
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental methodologies.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Animal Model: Typically, young adult rats are used.
-
Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group. The animals are fasted before administration. The substance is administered by gavage.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. A full necropsy of all animals is performed.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study is designed to assess the adverse effects of a single dermal exposure to a test substance.
-
Animal Model: Adult rats or rabbits are commonly used.
-
Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and skin reactions for 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 is determined. A gross necropsy of all animals is conducted at the end of the study.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test provides information on health hazards likely to arise from short-term exposure to an airborne substance.
-
Animal Model: The rat is the preferred species.
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). At least three concentrations are tested.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.
Visualizing Toxicity Pathways
The toxicity of many halogenated hydrocarbons, including bromochloropropane isomers, is often dependent on their metabolic activation within the body. The following diagram illustrates a generalized pathway for the metabolic activation of a bromochloropropane isomer and the subsequent potential for cellular damage.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-chloropropane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Bromo-2-chloropropane, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This substance is flammable, harmful if swallowed, and toxic if inhaled.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
-
Ventilation: Conduct all handling and waste collection activities in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling vapors.[3]
-
Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools and ensure containers are properly grounded to prevent static discharge.[1][3]
Waste Identification and Segregation
Proper identification is the first step in the disposal process. This compound is classified as a halogenated organic waste because it contains both bromine and chlorine atoms.[4] This classification dictates that it must be segregated from other chemical waste streams to prevent dangerous reactions and to facilitate proper treatment, which is typically high-temperature incineration.[4]
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[4][5]
-
Collect halogenated waste in designated, clearly labeled containers.[4]
-
Never dispose of this compound down the drain or in regular trash.[6][7] It is harmful to aquatic organisms and should not be released into the environment.[2][6]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆BrCl | [7] |
| Molecular Weight | 157.44 g/mol | [1][2] |
| Flash Point | < 140°F (Combustible Liquid) | [8][9] |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, Toxic if inhaled, Suspected of causing genetic defects, Harmful to aquatic life with long-lasting effects. | [2][7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Metals. | [6][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and flame. | [6][7][10] |
Step-by-Step Disposal and Storage Protocol
-
Container Selection: Obtain a designated waste container for halogenated organic solvents from your institution's Environmental Health and Safety (EH&S) department. These are often labeled with green labels.[4] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]
-
Labeling: Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate concentrations.[4][5]
-
Transfer the Waste: Carefully pour the this compound waste into the designated container within a chemical fume hood. Avoid splashing.[3]
-
Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][5][8] This minimizes the release of flammable and toxic vapors.
-
Storage in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[8][9] Do not move waste between different rooms for storage.[9] Ensure the SAA is away from ignition sources and incompatible chemicals.
-
Arrange for Pickup: Once the container is nearly full (typically around 90% capacity to allow for expansion), or as per your institution's guidelines, request a waste pickup from your EH&S or equivalent department.[3][5] Do not overfill containers.
Spill and Emergency Procedures
In the event of a spill:
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[3]
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[1][6]
-
Contain the Spill: Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, earth, or vermiculite.[3][11]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for disposal as hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department immediately.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Advanced Disposal Methodologies
While researchers are responsible for the safe collection and temporary storage of this compound waste, the ultimate disposal is handled by licensed hazardous waste management facilities. The primary method for treating halogenated organic compounds is high-temperature incineration .[4]
An alternative, advanced technology for the disposal of hazardous halogenated hydrocarbons is Molten Salt Oxidation (MSO) .[12]
-
Principle of Molten Salt Oxidation: In the MSO process, the halogenated waste is injected along with an oxidizer (like air) into a bath of molten alkali carbonate salt at high temperatures (approximately 1273 K).[12] The organic carbon is oxidized to carbon dioxide, and the halogens (bromine and chlorine) are converted into stable alkali halide salts, which are captured within the molten salt bath.[12] This method can achieve high destruction efficiency for the organic hazardous waste.[12]
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. kscl.co.in [kscl.co.in]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 1-Bromo-2-chloropropane
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromo-2-chloropropane is a halogenated alkane and should be treated as a hazardous substance.[1] Due to its chemical structure, it is likely to be a flammable liquid with potential for causing skin and eye irritation, respiratory issues, and possible long-term health effects. The personal protective equipment listed below is essential to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®), a lab coat, and appropriate protective clothing to prevent skin exposure.[3] | To prevent skin contact, which may cause irritation or be absorbed through the skin.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a chemical fume hood or in poorly ventilated areas.[2][3] | To protect against the inhalation of harmful vapors that may cause respiratory irritation or other systemic effects. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is vital when handling this compound to ensure the safety of laboratory personnel and the integrity of the research.
Procedural Steps for Handling:
-
Preparation:
-
Ensure that a chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are accessible and functional.[4]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Confirm that all containers are properly labeled and free from damage.
-
-
Handling:
-
Conduct all work in a well-ventilated chemical fume hood.[2]
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.[2]
-
Use only spark-proof tools.[2]
-
Avoid direct contact with the chemical. Use appropriate PPE at all times.
-
Keep containers tightly closed when not in use to minimize the release of vapors.[2]
-
-
Storage:
Table 2: Key Physical and Chemical Properties (Estimated)
| Property | Value | Source |
| CAS Number | 3017-96-7 | [1] |
| Molecular Formula | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | [1] |
| Boiling Point | ~118 °C (estimate) | [1] |
| Flash Point | ~27.55 °C | [1] |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and prevent environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[4]
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[6]
-
It is often required to use a licensed chemical waste disposal company.[7]
-
Do not pour this chemical down the drain.[8]
Workflow Diagram for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
